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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

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Visualizing Chemical Properties

I'm now making final adjustments to my diagrams to visually represent the workflow and basicity considerations. I've re-rendered them to meet all formatting expectations and updated the "Functionalization" diagram to reflect the reaction pathways. I'm ensuring all the information flows coherently.

Visualizing Chemical Properties

I'm now making final adjustments to my diagrams to visually represent the workflow and basicity considerations. I've re-rendered them to meet all formatting expectations and updated the "Functionalization" diagram to reflect the reaction pathways. I'm ensuring all the information flows coherently.

Refining Data Diagrams

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Refining Data Diagrams

I'm now revising the diagrams, ensuring they meet the style guidelines. I've updated the "Functionalization" and "Workflow" diagrams, focusing on clarity and color contrast. I have corrected the color palette, and the diagrams are properly linked and formatted.

Finalizing Guide Revisions

I'm now putting the finishing touches on the whitepaper, after receiving feedback. I've updated the Executive Summary to highlight the compound's relevance in drug discovery and correctly cite both the dihydrochloride and free base CAS numbers. I also ensured that the diagrams and tables are properly linked and formatted.

Finalizing Data Integration

Finalizing Technical Documentation

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Connecting Basicity and Sterics

I'm synthesizing the core concepts on piperazine basicity. I've linked the lower pKa of 1-methylpiperazine to tertiary amine destabilization in water. Now, I'm extrapolating the steric hindrance of (S)-2-Isopropyl-1-methylpiperazine; the N1 pKa drops drastically due to isopropyl shielding. The analytical method is adjusted to reflect this.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, chiral diamines is a proven tactic for optimizing pharmacokinetics and target selectivity. (S)-2-Isopropyl-1-methylpiperazine dihydrochloride () represents a highly specialized building block in this paradigm. The introduction of an isopropyl group at the C2 position and a methyl group at the N1 position imparts significant steric shielding, fundamentally altering the basicity and nucleophilicity of the piperazine ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we dissect the causality behind the compound's physicochemical behavior and establish self-validating analytical protocols designed specifically to handle the nuances of sterically hindered, chiral piperazines.

Structural & Physicochemical Profiling

Molecular Properties and Salt Causality

The free base form of this compound (1)[1] is a low-molecular-weight, lipophilic liquid. Like many secondary/tertiary diamines, it is highly susceptible to atmospheric oxidation and volatilization. To ensure long-term stability and precise stoichiometric handling during synthesis, it is commercialized as a dihydrochloride salt . This salt formation drastically increases aqueous solubility (>100 mg/mL) and locks the molecule into a stable crystalline lattice, preventing degradation.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name (S)-2-Isopropyl-1-methylpiperazine dihydrochloride
CAS Number 1152111-64-2 (Salt) / 80949-78-6 (Free Base)
Molecular Formula C8H18N2 · 2HCl (C8H20Cl2N2)
Molecular Weight 215.16 g/mol (Salt) / 142.24 g/mol (Free Base)
Stereochemistry (S)-configuration at C2
Physical State Crystalline solid
Mechanistic Causality of Basicity (pKa)

The basicity of piperazine derivatives dictates their physiological ionization state (LogD) and synthetic reactivity. Unsubstituted piperazine exhibits pKa values of approximately 9.73 and 5.35 (2)[2]. However, the substitution pattern in (S)-2-Isopropyl-1-methylpiperazine creates two distinct electronic environments:

  • N4 (Secondary Amine): This nitrogen is sterically unhindered. It acts as the primary basic center. Its pKa is slightly depressed compared to unsubstituted piperazine due to the inductive pull of the N1-methyl group, resting at approximately ~8.8–9.2.

  • N1 (Tertiary Amine): This nitrogen is severely hindered by both the direct N-methyl group and the adjacent C2-isopropyl group. In aqueous solutions, the protonated form of this tertiary amine is poorly solvated by water molecules. Because solvation is the primary driver of amine basicity in water, this steric block drastically lowers the pKa of N1 to ~4.5–5.0 (3)[3].

Table 2: Comparative pKa Values of Substituted Piperazines

CompoundpKa1 (Secondary/Primary Site)pKa2 (Tertiary/Secondary Site)
Piperazine9.735.35
1-Methylpiperazine9.094.94
1-Isopropylpiperazine9.23N/A (Mono-substituted)
(S)-2-Isopropyl-1-methylpiperazine ~8.8 - 9.2 (Estimated) ~4.5 - 5.0 (Estimated)

(Note: Values for 1-methylpiperazine and 1-isopropylpiperazine are derived from 4[4] and empirical literature[5].)

Mechanistic Insights & Visualizations

To conceptualize the analytical logic and the structural dynamics of the compound, refer to the following system models.

Workflow A Compound: (S)-2-Isopropyl-1-methylpiperazine 2HCl B Sample Preparation (Aqueous / Organic) A->B C Chiral HPLC (Enantiomeric Excess) B->C Organic Phase D Potentiometric Titration (pKa Determination) B->D Aqueous Phase E Shake-Flask Method (LogP / LogD) B->E Octanol/Water F Data Synthesis & Physicochemical Profiling C->F D->F E->F

Analytical workflow for the comprehensive physicochemical profiling of piperazine derivatives.

Basicity N1 N1 (Tertiary Amine) Sterically Hindered Prop1 Lower pKa (~4.5) Reduced Nucleophilicity N1->Prop1 Methyl + Isopropyl Shielding N4 N4 (Secondary Amine) Unhindered Prop2 Higher pKa (~8.8) Primary Site for Alkylation N4->Prop2 Accessible Lone Pair

Impact of steric hindrance on the basicity and nucleophilicity of the piperazine nitrogen atoms.

Analytical Methodologies & Experimental Protocols

A protocol is only as reliable as its ability to mitigate chemical artifacts. The following methodologies are self-validating systems designed to ensure absolute data integrity.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

The (S)-configuration dictates the 3D vector of the isopropyl group, which is strictly required for lock-and-key binding in target proteins.

  • Step 1: Sample Preparation. Dissolve 10 mg of the dihydrochloride salt in 1 mL of HPLC-grade methanol. Add 10 µL of triethylamine (TEA) to neutralize the HCl and liberate the free base. Dilute to 10 mL with the mobile phase.

  • Step 2: Column Selection. Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Step 3: Mobile Phase Configuration. Isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Step 4: The Causality of DEA (Critical Step). The inclusion of 0.1% DEA is non-negotiable. Silica-based columns contain residual acidic silanol groups (-SiOH). Free piperazines interact strongly with these sites, causing severe peak tailing. DEA acts as a sacrificial competitor, masking the silanols and ensuring the analyte elutes as a sharp, symmetrical peak.

  • Step 5: Detection. Monitor via UV detection at 210 nm (aliphatic piperazines lack strong chromophores, necessitating low-wavelength monitoring).

Protocol 2: pKa Determination via Potentiometric Titration

Accurate pKa values are required for predicting the molecule's lipophilicity profile (LogD) across physiological pH gradients.

  • Step 1: System Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 298.15 K.

  • Step 2: Sample Preparation. Dissolve exactly 0.5 mmol of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in 50 mL of degassed, deionized water to yield a 0.01 M solution.

  • Step 3: Environmental Control (Critical Step). Purge the titration vessel with Nitrogen gas (N2) for 15 minutes prior to and continuously during the titration. Causality: The unhindered secondary amine (N4) is a potent nucleophile that rapidly reacts with dissolved atmospheric CO2 to form carbamates. This side reaction releases a proton, artificially lowering the pH and skewing the titration curve. N2 displacement prevents this artifact.

  • Step 4: Titration Execution. Titrate with standardized 0.1 M NaOH using an automated titrator, adding titrant in precise 0.05 mL increments.

  • Step 5: Data Analysis. Plot the first derivative of the pH vs. Volume curve. The two distinct peaks in the derivative plot correspond to the equivalence points for the sequential deprotonation of N1 and N4.

Conclusion

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a highly sophisticated structural motif. By understanding the profound impact of the C2-isopropyl and N1-methyl groups on the molecule's localized basicity, nucleophilicity, and 3D conformation, drug development professionals can accurately predict its behavior in complex biological systems. The analytical methodologies outlined in this whitepaper provide a rigorous, artifact-free framework for ensuring the chemical and stereochemical integrity of this critical building block.

References

  • Sigma-Aldrich. "(S)-2-Isopropyl-1-methylpiperazine dihydrochloride | CAS 1152111-64-2". Available at: 6

  • GuideChem. "1-Methylpiperazine 109-01-3 wiki". Available at:4

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Available at:2

  • ResearchGate. "pKa values of common substituted piperazines". Available at: 3

Sources

Exploratory

De Novo Synthesis Pathway of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The development of targeted covalent inhibitors and highly selective pharmacophores has driven an unprecedented demand for stereopure substituted piperazines. Specifically, chiral piperazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors and highly selective pharmacophores has driven an unprecedented demand for stereopure substituted piperazines. Specifically, chiral piperazine derivatives serve as critical structural motifs in modern oncology, most notably in the synthesis of KRAS G12C inhibitors such as Sotorasib and Adagrasib [1, 2].

This technical whitepaper details a highly robust, self-validating de novo synthetic pathway for (S)-2-Isopropyl-1-methylpiperazine dihydrochloride . By leveraging the chiral pool—specifically (S)-Valine derivatives—this protocol guarantees absolute stereochemical retention. The synthesis is engineered around a diketopiperazine (DKP) intermediate, a strategic choice that prevents over-alkylation and ensures perfect regioselectivity during the assembly of the heterocyclic core.

Strategic Retrosynthetic Analysis

The retrosynthetic logic relies on the construction of the piperazine ring via an intramolecular cyclization of a linear dipeptide, followed by exhaustive reduction.

Attempting a direct alkylation of an ethylenediamine derivative with a chiral epoxide or halide often leads to complex mixtures of regioisomers and risks racemization. Instead, utilizing N-Boc-N-methyl-(S)-valine and glycine methyl ester allows for the controlled formation of a dipeptide. Upon deprotection, this dipeptide spontaneously cyclizes under thermal conditions to form (6S)-6-isopropyl-1-methylpiperazine-2,5-dione (a DKP). The two amide carbonyls of the DKP are subsequently reduced to yield the target piperazine core, preserving the (S)-configuration at C2.

Retrosynthesis Target (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride FreeBase (S)-2-Isopropyl-1-methylpiperazine Target->FreeBase Salt Break / HCl DKP (6S)-6-Isopropyl-1-methyl piperazine-2,5-dione FreeBase->DKP Exhaustive Reduction Dipeptide N-Boc-N-Methyl-(S)-Valyl -Glycine-OMe DKP->Dipeptide Intramolecular Cyclization StartingMaterials N-Boc-N-Methyl-(S)-Valine + Glycine-OMe Dipeptide->StartingMaterials Amide Coupling

Figure 1: Retrosynthetic strategy isolating the DKP core from chiral pool precursors.

Experimental Protocols & Mechanistic Causality

The following protocols are designed for process scale-up, emphasizing thermodynamic control and rigorous workup procedures to ensure high purity and enantiomeric excess (ee).

Phase 1: Dipeptide Assembly (Amide Coupling)

Objective: Synthesize N-Boc-N-methyl-(S)-valyl-glycine methyl ester.

  • Initialization: Charge a dry, argon-purged reaction vessel with N-Boc-N-methyl-(S)-valine (1.0 eq) and Glycine methyl ester hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to fully liberate the glycine free base.

  • Activation: Add HATU (1.2 eq) portionwise at 0 °C. Allow the reaction to warm to room temperature (rt) and stir for 4 hours.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Expertise & Causality: The choice of HATU over standard EDC/HOBt is critical here. The N-methylated, alpha-branched valine derivative is highly sterically hindered. HATU generates a highly reactive 7-aza-HOAt active ester, which drastically accelerates the acylation of the hindered secondary amine, suppressing epimerization and maximizing yield [3].

Phase 2: Intramolecular Cyclization (DKP Formation)

Objective: Synthesize (6S)-6-isopropyl-1-methylpiperazine-2,5-dione.

  • Deprotection: Dissolve the crude dipeptide in 4M HCl in dioxane (10 eq). Stir at rt for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the dipeptide hydrochloride.

  • Cyclization: Suspend the intermediate in sec-butanol (15 mL/g). Add Triethylamine (Et₃N) (2.0 eq) to generate the free amine.

  • Thermal Drive: Heat the mixture to reflux (~100 °C) for 12 hours.

  • Isolation: Cool to 0 °C. The DKP will precipitate. Filter and triturate with cold diethyl ether to yield a white crystalline solid.

Expertise & Causality: The cyclization to the 6-membered DKP is thermodynamically favorable but kinetically slow at room temperature. sec-Butanol is specifically chosen as the solvent because its boiling point (~100 °C) provides the exact thermal energy required to overcome the activation barrier of intramolecular aminolysis without causing the thermal degradation often observed in higher-boiling solvents like toluene or xylene.

Phase 3: Exhaustive Reduction & Salt Isolation

Objective: Reduce the DKP to the target piperazine and isolate it as a dihydrochloride salt.

  • Reduction: Suspend the DKP in anhydrous THF (20 mL/g) at 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) portionwise. Attach a reflux condenser and heat to 65 °C for 16 hours.

  • Fieser Workup (Critical): Cool to 0 °C. For every n grams of LiAlH₄ used, strictly add: n mL of H₂O, followed by n mL of 15% NaOH (aq), and finally 3n mL of H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Extraction: Filter the aluminum salts through a Celite pad. Concentrate the THF filtrate to yield the free base, (S)-2-isopropyl-1-methylpiperazine, as a pale yellow oil.

  • Salt Formation: Dissolve the free base in absolute ethanol. Dropwise, add 2M HCl in diethyl ether (2.5 eq) at 0 °C. Stir for 1 hour. Filter the resulting white precipitate and dry under high vacuum to yield the target dihydrochloride salt.

Expertise & Causality: LiAlH₄ is mandatory for the exhaustive reduction of the highly stable DKP amide carbonyls. While Borane (BH₃) is an alternative, it forms stable amine-borane complexes that require harsh, prolonged acidic hydrolysis, which risks degrading the product. The Fieser workup is a self-validating protocol; it prevents the formation of a gelatinous aluminum hydroxide emulsion, ensuring the aluminum salts precipitate as a granular, easily filterable solid, thus preventing product entrapment and loss.

Workflow Step1 Step 1: Amide Coupling HATU, DIPEA, DMF 0 °C to rt, 4h Step2 Step 2: Boc Deprotection 4M HCl in Dioxane rt, 2h Step1->Step2 Step3 Step 3: DKP Cyclization Et3N, sec-Butanol Reflux, 12h Step2->Step3 Step4 Step 4: Global Reduction LiAlH4, THF Reflux, 16h Fieser Workup Step3->Step4 Step5 Step 5: Salt Formation 2M HCl in Ether, EtOH 0 °C, 1h Step4->Step5 Product Target API Intermediate >99% ee, >95% Purity Step5->Product

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields and key analytical markers for each isolated intermediate in the self-validating system.

StepIntermediate / ProductExpected YieldKey Analytical Markers (QA/QC)
1 N-Boc-N-Me-(S)-Val-Gly-OMe88 – 92%MS (ESI+): m/z 303.2 [M+H]⁺¹H NMR: Boc singlet at 1.4 ppm.
2 & 3 (6S)-6-Isopropyl-1-methylpiperazine-2,5-dione80 – 85%¹H NMR: Loss of Boc (1.4 ppm) and OMe (3.7 ppm) signals.IR: Strong amide C=O stretch at 1680 cm⁻¹.
4 (S)-2-Isopropyl-1-methylpiperazine (Free Base)72 – 78%MS (ESI+): m/z 143.1 [M+H]⁺IR: Complete disappearance of C=O stretch.
5 (S)-2-Isopropyl-1-methylpiperazine Di-HCl 94 – 98% Chiral HPLC: >99% ee.Elemental Analysis: Cl ~32.9%.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29(1), 68.[Link]

  • Canon, J., Rex, K., Saura, S. Y., et al. (2019). "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52-68.[Link]

  • Parsons, A. T., et al. (2022). "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor." Organic Process Research & Development, 26(10), 2629-2640.[Link]

Foundational

Mechanism of Action for (S)-2-Isopropyl-1-methylpiperazine Derivatives in Asymmetric Organocatalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern pharmaceutical development, the synthesis of enantiopure activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern pharmaceutical development, the synthesis of enantiopure active pharmaceutical ingredients (APIs) is non-negotiable due to the divergent pharmacodynamic profiles of enantiomers. While traditional chiral resolution discards 50% of racemic material, deracemization (optical activation) via organocatalysis allows for the complete conversion of a racemate into a single enantiomer.

This whitepaper details the mechanism of action of (S)-2-isopropyl-1-methylpiperazine derivatives as chiral secondary amine organocatalysts. By leveraging enamine-iminium catalytic cycles, these derivatives facilitate the optical activation of α -chiral aldehydes—such as 3-(p-cumyl)-2-methylpropionaldehyde (CPA) and 2-phenylpropionaldehyde (PPA), which are critical precursors to profen-class non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: The Enamine-Iminium Cycle

The catalytic mechanism of (S)-2-isopropyl-1-methylpiperazine relies on its ability to form a transient, covalently bound enamine intermediate with a racemic aldehyde[1]. Unlike transition-metal catalysis, this organocatalytic approach mimics biological aldolase enzymes.

The cycle operates through three distinct phases:

  • Condensation: The secondary amine (N4 of the piperazine ring) attacks the aldehyde carbonyl, losing water to form a planar enamine. This step destroys the original stereocenter at the α -carbon of the aldehyde.

  • Stereoselective Protonation: The enamine is protonated by an external acid to form an iminium salt. The chirality of the piperazine catalyst dictates the facial selectivity of this protonation.

  • Hydrolysis: The resulting diastereomerically enriched iminium salt is hydrolyzed, releasing the optically active aldehyde and regenerating the catalyst.

G Racemic Racemic Aldehyde (e.g., CPA) Enamine Chiral Enamine Intermediate Racemic->Enamine + Catalyst (-H2O) Catalyst (S)-2-Isopropyl-1- methylpiperazine Catalyst->Enamine Iminium Diastereomeric Iminium Salt Enamine->Iminium Stereoselective Protonation Iminium->Catalyst Catalyst Regeneration Product Optically Active Aldehyde Iminium->Product Hydrolysis (+H2O)

Catalytic cycle of aldehyde optical activation via enamine-iminium intermediates.

Structural Causality: The Role of CH-π Interactions

A critical challenge in drug development is understanding why a specific catalyst structure yields high enantiomeric excess (ee). The regiochemistry of the isopropyl group on the piperazine ring fundamentally alters the mechanism of stereocontrol.

When comparing (S)-3-isopropyl-1-methylpiperazine (isopropyl adjacent to the secondary amine) with (S)-2-isopropyl-1-methylpiperazine (isopropyl distal to the secondary amine), empirical data reveals a striking mechanistic divergence[1].

For the 2-isopropyl derivative, the optical rotation of the recovered aldehyde is highly consistent regardless of the acid used for hydrolysis. ^1H-NMR spectroscopy of the iminium salt reveals that the signals of the isopropyl substituent shift significantly upfield. This confirms the presence of a CH-π interaction between the aliphatic isopropyl group of the catalyst and the aromatic phenyl ring of the aldehyde moiety[1].

This CH-π interaction acts as a conformational lock. It thermodynamically stabilizes one specific diastereomeric face of the enamine, sterically shielding it and forcing the incoming proton (H + ) to approach exclusively from the opposite, unshielded face.

G Enamine Enamine Formation Planar geometry established CH_Pi CH-π Interaction Isopropyl & Phenyl ring align Enamine->CH_Pi Conformation Conformational Locking Steric shielding of one face CH_Pi->Conformation Protonation Stereoselective Protonation H+ approaches unshielded face Conformation->Protonation Iminium Thermodynamic Iminium High diastereomeric excess Protonation->Iminium

Logical flow of CH-π mediated stereoselective protonation in enamine catalysis.

Quantitative Mechanistic Data

The structural nuances of the piperazine derivatives dictate whether the reaction is governed by kinetic or thermodynamic control. Deuterium labeling experiments confirm that the 3-isopropyl derivative operates under kinetic control, making it highly sensitive to the pKa of the hydrolyzing acid. Conversely, the 2-isopropyl derivative operates under thermodynamic control due to the CH-π stabilization[1].

Table 1: Mechanistic Divergence in Enamine Hydrolysis Based on Catalyst Regiochemistry

Piperazine CatalystHydrolysis AcidOptical Rotation [ α ] D​ of CPAMechanistic PathwaySpectroscopic Evidence (^1H-NMR)
(S)-3-Isopropyl-1-methylpiperazineHClVariable (Acid-dependent)Kinetic ControlStandard aliphatic shifts
(S)-3-Isopropyl-1-methylpiperazineCation Exchange ResinVariable (Acid-dependent)Kinetic ControlStandard aliphatic shifts
(S)-2-Isopropyl-1-methylpiperazine HCl Moderately Positive (Constant) Thermodynamic Control Isopropyl shift to higher field
(S)-2-Isopropyl-1-methylpiperazine Cation Exchange Resin Moderately Positive (Constant) Thermodynamic Control Isopropyl shift to higher field

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in scale-up environments, the following protocols are designed as self-validating systems. Every step contains a physical or analytical checkpoint to confirm success before proceeding.

Protocol 1: Enamine Synthesis and Isolation

Causality: The condensation of a secondary amine and an aldehyde is an equilibrium reaction. Water must be continuously removed to drive the thermodynamically unfavorable formation of the enamine to completion.

  • Reagent Assembly: In a dry, round-bottom flask, combine 1.0 equivalent of racemic 3-(p-cumyl)-2-methylpropionaldehyde (CPA) and 1.1 equivalents of (S)-2-isopropyl-1-methylpiperazine in anhydrous toluene (0.5 M concentration).

  • Catalytic Activation: Add 0.05 equivalents of p-toluenesulfonic acid (pTSA) to activate the aldehyde carbonyl toward nucleophilic attack.

  • Dehydration (Self-Validation Checkpoint): Attach a Dean-Stark apparatus and reflux the mixture at 110°C. Validation: The reaction is deemed strictly complete only when the stoichiometric volume of water (1.0 eq) is visibly collected in the Dean-Stark trap (typically 8–12 hours).

  • Isolation: Cool the mixture to room temperature. Wash with saturated aqueous NaHCO 3​ to neutralize the pTSA, dry the organic layer over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude enamine.

Protocol 2: Stereoselective Hydrolysis (Deracemization)

Causality: The isolated enamine must be protonated in an environment that allows the CH-π interaction to dictate facial selectivity before the water molecule attacks the iminium carbon.

  • Hydrolysis Matrix: Dissolve the crude enamine in a 1:1 mixture of methanol and 1M aqueous HCl.

  • Protonation & Cleavage: Stir vigorously at 25°C for 4 hours. The acidic environment drives the stereoselective protonation of the enamine and subsequent hydrolysis of the iminium salt back to the aldehyde and the piperazine catalyst.

  • Phase Separation (Self-Validation Checkpoint): Extract the aqueous mixture with diethyl ether (3x). Validation: The neutral, optically active aldehyde partitions exclusively into the upper organic phase, while the protonated piperazine catalyst (now a highly polar ammonium salt) remains trapped in the lower aqueous phase, ensuring zero catalyst carryover.

  • Analytical Confirmation: Dry the organic phase, evaporate the solvent, and measure the optical rotation using a polarimeter (Sodium D line, 589 nm). A constant, moderately positive specific rotation confirms successful thermodynamic deracemization[1].

Conclusion

The application of (S)-2-isopropyl-1-methylpiperazine derivatives in the optical activation of aldehydes represents a masterclass in rational organocatalyst design. By exploiting non-covalent CH-π interactions, drug development professionals can bypass the limitations of kinetic control, achieving reliable, thermodynamically driven deracemization. This methodology not only streamlines the synthesis of chiral APIs but also provides a robust, metal-free alternative to traditional asymmetric synthesis frameworks.

References

  • Yokowo, Y., Sakurai, T., Saburi, M., & Yoshikawa, S. (1981). Optical Activation of Some Chiral Aldehydes via 1-Methylpiperazine Enamines. Nippon Kagaku Kaishi (Journal of the Chemical Society of Japan), 1981(12), 1904-1910. Available at:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455, 304–308. Available at: [Link]

Sources

Exploratory

chiral purity determination of (S)-2-Isopropyl-1-methylpiperazine

An In-Depth Technical Guide to the Chiral Purity Determination of (S)-2-Isopropyl-1-methylpiperazine Executive Summary (S)-2-Isopropyl-1-methylpiperazine is a highly valuable chiral building block utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chiral Purity Determination of (S)-2-Isopropyl-1-methylpiperazine

Executive Summary

(S)-2-Isopropyl-1-methylpiperazine is a highly valuable chiral building block utilized in the synthesis of complex pharmaceutical intermediates, including targeted kinase inhibitors and specialized enamine catalysts. Determining its enantiomeric excess (ee) presents a unique analytical bottleneck. As an aliphatic diamine, it lacks a conjugated π-system (chromophore), rendering standard UV detection virtually blind to its presence. Furthermore, its high basicity leads to severe secondary interactions with residual silanols on stationary phases, causing peak tailing that obscures the resolution of the minor (R)-enantiomer.

This whitepaper details the mechanistic rationale and field-proven protocols for determining the chiral purity of this compound. By architecting self-validating systems based on pre-column derivatization and universal detection techniques, analytical scientists can achieve baseline enantiomeric resolution.

Mechanistic Challenges in Piperazine Chiral Analysis

(S)-2-Isopropyl-1-methylpiperazine contains a tertiary amine at the 1-position and a sterically hindered secondary amine at the 4-position. This structural motif dictates the analytical strategy:

  • Detector Limitations: The absence of aromatic rings means standard UV detection at 254 nm or 210 nm is ineffective.

  • Chromatographic Tailing: The basic nitrogen atoms strongly interact with acidic silanols on silica-based columns. Direct Gas Chromatography (GC) is theoretically possible but often suffers from thermal degradation or requires heavily deactivated basic columns.

  • The Derivatization Imperative: To overcome these limitations, scientists must employ either pre-column derivatization to introduce a robust fluorophore/chromophore[1] or rely on universal detection methods (such as Charged Aerosol Detection, CAD or Mass Spectrometry) coupled with specialized Chiral Stationary Phases (CSPs).

Strategic Analytical Workflows

Workflow A: Achiral Derivatization + Chiral HPLC (UV/FLD)

Reacting the secondary amine with an achiral reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Benzoyl Chloride introduces a strong chromophore[2]. NBD-Cl is particularly effective for piperazines, yielding stable derivatives that can be detected with high sensitivity via fluorescence or UV absorption[1]. The resulting enantiomers are then separated on a polysaccharide-based CSP (e.g., Chiralpak IC or IE). The newly introduced aromatic moiety enhances critical π-π interactions with the chiral selector, facilitating chiral discrimination[3].

Workflow B: Chiral Derivatizing Agents (CDAs) + Achiral HPLC

Using a Chiral Derivatizing Agent (CDA) such as Marfey’s Reagent (FDAA) or (S)-NIFE converts the enantiomers into diastereomers[4][5]. Because diastereomers possess different physicochemical properties, they can be separated on a standard reversed-phase C18 column. This bypasses the need for expensive chiral columns but requires absolute enantiomeric purity of the CDA itself to prevent false-positive impurity reporting.

Workflow C: Direct Analysis via LC-CAD/MS

If derivatization must be avoided to prevent potential racemization or sample loss, direct analysis is performed using LC-MS or LC-CAD. Polysaccharide phenylcarbamate columns under polar organic modes (using methanol/acetonitrile with volatile basic additives) can resolve the underivatized enantiomers, with CAD providing a uniform response independent of the molecule's optical properties.

AnalyticalStrategy Start Analyze (S)-2-Isopropyl- 1-methylpiperazine Q1 UV/FLD Detector Available? Start->Q1 Q2 MS or CAD Available? Q1->Q2 No Deriv Pre-Column Derivatization (e.g., NBD-Cl, Fmoc-Cl) Q1->Deriv Yes (Requires Chromophore) Q2->Deriv No (Must Derivatize) Direct Direct Chiral HPLC (Polysaccharide CSP) Q2->Direct Yes ChiralHPLC Chiral HPLC (UV/FLD) (e.g., Chiralpak IC) Deriv->ChiralHPLC Achiral Reagent AchiralHPLC Achiral HPLC (C18) with CDA (Marfey's) Deriv->AchiralHPLC Chiral Reagent (CDA)

Decision tree for selecting the optimal chiral analysis workflow based on detector capabilities.

Quantitative Comparison of Methods

Method StrategyColumn TypeDetectionLOD / SensitivityProsCons
NBD-Cl Derivatization Chiralpak IC / IEUV (470nm) or FLD~0.1 µg/mL (High)Excellent peak shape; highly sensitive[3].Requires 6h sample prep; light-sensitive derivatives.
Marfey's Reagent (CDA) Achiral C18UV (340nm)~0.5 µg/mL (Moderate)No chiral column needed; standard RP-HPLC[4].CDA enantiomeric impurity causes false ee% errors.
Direct LC-CAD Chiralpak IGCAD~1.0 µg/mL (Lower)No derivatization artifacts; fast prep.Requires expensive CAD/MS; volatile buffers only.

Experimental Protocols (Self-Validating Systems)

Protocol 1: NBD-Cl Derivatization and Chiral HPLC Analysis

This protocol leverages nucleophilic aromatic substitution (SNAr). The secondary amine of (S)-2-Isopropyl-1-methylpiperazine attacks the electron-deficient NBD-Cl ring. Triethylamine (TEA) acts as a proton scavenger to drive the reaction to completion[3].

DerivatizationWorkflow Step1 Sample Prep Dissolve in DMF Step2 Add NBD-Cl + TEA Base Step1->Step2 Step3 Incubate RT for 6h Step2->Step3 Step4 Quench & Filter (0.22 µm) Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

Workflow of NBD-Cl derivatization for secondary amines prior to HPLC analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic 2-Isopropyl-1-methylpiperazine and the (S)-enantiomer sample in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Preparation: Prepare a 10 mM solution of NBD-Cl in DMF and a 50 mM solution of TEA in DMF.

  • Derivatization Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the sample stock, 200 µL of NBD-Cl solution, and 100 µL of TEA solution. (Causality: Amber vials are strictly required because NBD derivatives undergo rapid photodegradation under ambient light).

  • Incubation: Stir the mixture at room temperature for 6 hours. (Causality: Mild room-temperature conditions are prioritized over accelerated heating to strictly preclude any thermodynamic risk of racemization)[3].

  • Quenching & Filtration: Quench the reaction with 600 µL of 0.1% Formic Acid in Water. Filter through a 0.22 µm PTFE syringe filter.

  • System Self-Validation (Crucial Step):

    • Blank Injection: Inject a reagent blank (omitting the piperazine) to map out NBD-OH and unreacted NBD-Cl system peaks.

    • System Suitability: Inject the derivatized racemate to confirm baseline resolution ( Rs​≥1.5 ) before analyzing the actual (S)-enantiomer sample.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). (Causality: DEA acts as a competitive amine, suppressing residual silanol interactions and dramatically sharpening the basic derivative peaks).

    • Flow Rate: 1.0 mL/min.

    • Detection: FLD (Excitation 465 nm, Emission 530 nm) or UV at 470 nm.

Protocol 2: Direct LC-CAD Analysis on Polysaccharide CSP

For laboratories equipped with Charged Aerosol Detectors, direct analysis circumvents derivatization entirely, eliminating chemical artifacts.

  • Sample Prep: Dissolve the (S)-2-Isopropyl-1-methylpiperazine sample in HPLC-grade Methanol to a concentration of 2.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol containing 0.1% Ethanolamine. (Causality: Ethanolamine is volatile and CAD-compatible, unlike non-volatile phosphate buffers, while effectively masking stationary phase silanols).

    • Flow Rate: 0.8 mL/min.

    • CAD Settings: Evaporation temperature 35°C, data collection rate 10 Hz.

  • Validation: Calculate the enantiomeric excess (ee) by comparing the peak area of the (R)-isomer against the (S)-isomer. Ensure the signal-to-noise ratio (S/N) for the (R)-isomer at the limit of quantification (LOQ) is ≥10 .

Conclusion

The mandates a departure from standard UV-based achiral methods due to its structural lack of a chromophore and high basicity. By employing strategic pre-column derivatization with NBD-Cl or utilizing universal detection (CAD) paired with advanced immobilized polysaccharide CSPs, analytical scientists can achieve robust, self-validating baseline resolution. These methodologies ensure the stringent enantiomeric purity required for downstream pharmaceutical synthesis and catalyst development.

References

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection, ResearchGate. 1

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same (US20080051579A1), Google Patents. 2

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review, Academia.edu. 4

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research, PMC (NIH). 5

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases, YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). 3

Sources

Foundational

Safety Data and Handling Protocols for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Executive Summary (S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) is a critical chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) is a critical chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a highly functionalized piperazine derivative, it imparts favorable pharmacokinetic properties—such as improved aqueous solubility and targeted spatial orientation—to drug candidates. However, its formulation as a dihydrochloride salt introduces specific physicochemical hazards, primarily related to its acidity and hygroscopicity. This technical guide provides an in-depth analysis of its safety profile, toxicological mechanisms, and field-proven handling protocols to ensure scientific integrity and personnel safety during laboratory scale-up.

Physicochemical Profiling & Structural Analysis

The free base form of piperazine derivatives is often susceptible to atmospheric oxidation and can present as a difficult-to-handle oil. Formulating (S)-2-Isopropyl-1-methylpiperazine as a dihydrochloride salt stabilizes the amine moieties, yielding a highly crystalline, shelf-stable solid[2].

Causality in Experimental Design : While the salt form ensures long-term stability and precise stoichiometric weighing, it also renders the compound highly hygroscopic. Upon dissolution in aqueous media, the two equivalents of hydrochloric acid dissociate, resulting in a highly acidic solution. This fundamental chemical behavior dictates that researchers must implement careful pH buffering during downstream biological assays or synthetic steps to prevent acid-catalyzed degradation of sensitive reagents.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name (S)-2-Isopropyl-1-methylpiperazine dihydrochloride
CAS Registry Number 1152111-64-2
Molecular Formula C8H18N2 · 2HCl (C8H20Cl2N2)
Molecular Weight ~215.16 g/mol
Appearance Solid (typically white to off-white powder)
Storage Conditions Room temperature, tightly closed, desiccated
Solubility Soluble in water and polar protic solvents

Comprehensive Safety & Hazard Assessment (MSDS Core)

Understanding the toxicological mechanisms of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride is essential for risk mitigation. The compound is classified under the Globally Harmonized System (GHS) as a severe irritant, according to safety standards published by authoritative suppliers like.

Mechanistic Toxicology : The primary hazard stems from the compound's localized acidity. When the hygroscopic dust contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or perspiration on the skin, it rapidly dissolves. This dissociation releases protons (H+), causing a localized drop in pH. This acid-catalyzed stress disrupts lipid bilayers and denatures epithelial proteins, triggering the release of pro-inflammatory cytokines and activating nociceptors (such as TRPV1), which manifests as acute irritation[3][4].

Table 2: GHS Classification & Precautionary Directives
GHS Hazard CodeHazard StatementPhysiological Mechanism
H315 Causes skin irritationAcidic disruption of the stratum corneum leading to erythema.
H319 Causes serious eye irritationCorneal epithelial stress and localized inflammation.
H335 May cause respiratory irritationBronchoconstriction induced by inhalation of acidic particulates.

Key Precautionary Codes: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Pathway Exposure Exposure to (S)-2-Isopropyl-1-methylpiperazine dihydrochloride Dissociation Salt Dissociation in Mucous Membranes (pH Drop) Exposure->Dissociation Contact with moisture CellStress Epithelial Cell Stress & Pro-inflammatory Cytokine Release Dissociation->CellStress Localized acidity Receptor Activation of Nociceptors (TRPV1/TRPA1) CellStress->Receptor Chemical signaling Skin H315: Skin Irritation (Erythema, Edema) Receptor->Skin Dermal pathway Eye H319: Eye Irritation (Corneal Inflammation) Receptor->Eye Ocular pathway Resp H335: Respiratory Irritation (Bronchoconstriction) Receptor->Resp Inhalation pathway

Figure 1: Biological response pathway illustrating the mechanism of irritation upon exposure.

Laboratory Handling & Experimental Workflows

To ensure a self-validating safety system, the following protocols integrate physical handling steps with real-time environmental verification. These workflows are grounded in standard operating procedures for handling reactive piperazine salts[5].

Protocol 1: Safe Weighing and Solution Preparation

This protocol is designed to prevent inhalation of hygroscopic dust and manage the exothermic, acidic nature of the dissolution process.

  • Risk Assessment & PPE Donning : Equip standard laboratory PPE: a chemically resistant lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and nitrile gloves. Double-gloving is recommended due to the compound's potential to cause skin sensitization over time[3].

  • Engineering Control Verification : Conduct all handling within a certified chemical fume hood.

    • Validation Step: Verify the fume hood face velocity is ≥100 feet per minute (fpm) using an anemometer or built-in monitor before opening the reagent container.

  • Weighing : Use an anti-static weighing boat. Minimize atmospheric exposure time to prevent the hygroscopic solid from absorbing ambient moisture, which alters the effective molecular weight and skews stoichiometric calculations.

  • Dissolution & Thermal Monitoring : Transfer the solid to a borosilicate glass reaction vessel. Slowly add the chosen solvent (e.g., water, methanol, or DMF). Monitor the vessel for mild exothermic activity caused by the heat of solvation.

  • pH Neutralization : Because the resulting solution contains two equivalents of HCl, it will be highly acidic. Slowly titrate with a mild base (e.g., sodium bicarbonate for aqueous solutions, or triethylamine for organic syntheses) to reach the target pH.

    • Validation Step: Confirm the final pH using a calibrated pH meter before proceeding to downstream applications.

Protocol 2: Spill Containment and Decontamination

In the event of an accidental release, rapid neutralization is required to prevent aerosolization of the acidic dust[5].

  • Isolation : Immediately isolate the spill area. If the spill occurs outside a ventilated enclosure, evacuate the immediate vicinity to prevent inhalation of H335-classified particulates.

  • Dust Suppression : Do not dry-sweep the material, as this generates airborne dust. Instead, cover the spilled solid with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress aerosolization.

  • Chemical Neutralization : Carefully apply a weak basic solution (e.g., 5% sodium bicarbonate) over the absorbed material. This neutralizes the dihydrochloride salt, mitigating its acidic hazard.

  • Collection & Disposal : Scoop the neutralized slurry using non-sparking tools into a designated, chemically compatible hazardous waste container. Label as "Neutralized Acidic Piperazine Waste" and dispose of per institutional EHS guidelines.

Workflow PPE 1. Risk Assessment & PPE Donning (GHS07) Weigh 2. Weighing in Fume Hood (Verify Flow >100 fpm) PPE->Weigh Dissolve 3. Dissolution in Solvent (Exothermic Monitoring) Weigh->Dissolve Spill Spill Event: Isolate, Absorb, Neutralize Weigh->Spill Accidental Release Buffer 4. pH Adjustment (Neutralizing HCl) Dissolve->Buffer Spill->PPE Decontamination

Figure 2: Experimental workflow for safe handling, dissolution, and spill response.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in Drug Discovery

Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Design The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Design

The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as improved aqueous solubility, oral bioavailability, and the ability to modulate interactions with biological targets through hydrogen bonding.[2][3] The introduction of chirality, particularly at the C-2 position, unlocks a three-dimensional chemical space that is crucial for enhancing potency and selectivity for specific biological targets.[4]

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride represents a key chiral building block within this important class of compounds. Its specific stereochemistry and substitution pattern make it a valuable synthon for the development of novel therapeutics. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of potent and selective melanocortin-4 receptor (MC4R) antagonists, a promising therapeutic strategy for conditions such as cachexia and anxiety disorders.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride is provided in the table below.

PropertyValue
CAS Number 1152111-64-2
Molecular Formula C₈H₂₀Cl₂N₂
Molecular Weight 215.17 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Stereochemistry (S)-enantiomer

Application Highlight: A Scaffold for Melanocortin-4 Receptor (MC4R) Antagonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[7][8] Dysregulation of MC4R signaling is implicated in various pathological conditions. While MC4R agonists are pursued for the treatment of obesity, antagonists of this receptor have shown significant therapeutic potential for conditions characterized by appetite loss and wasting, such as cachexia.[6][9] Cachexia, a debilitating syndrome associated with chronic diseases like cancer, is responsible for a significant percentage of cancer-related deaths.[6]

Derivatives of (S)-2-Isopropyl-1-methylpiperazine have been identified as potent and selective antagonists of the MC4R.[6][10] The chiral isopropyl group at the C-2 position and the methyl group at the N-1 position are crucial for achieving high binding affinity and selectivity for the MC4R over other melanocortin receptor subtypes.[6]

Signaling Pathway of MC4R and the Role of Antagonists

The binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to MC4R activates a Gs-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[11] This signaling pathway ultimately results in a suppression of appetite. (S)-2-Isopropyl-1-methylpiperazine-based antagonists competitively block the binding of α-MSH to the MC4R, thereby inhibiting this anorexigenic signaling pathway and promoting food intake.[6]

MC4R_Signaling Figure 1: MC4R Signaling and Antagonist Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Gs Gs Protein MC4R->Gs Activates IncreasedAppetite Increased Appetite MC4R->IncreasedAppetite Leads to (when blocked) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts aMSH α-MSH (Agonist) aMSH->MC4R Binds & Activates Antagonist (S)-2-Isopropyl-1-methylpiperazine derivative (Antagonist) Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC AppetiteSuppression Appetite Suppression cAMP->AppetiteSuppression Leads to

Caption: MC4R Signaling and Antagonist Action.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

This protocol describes a general method for the synthesis of chiral 2-substituted piperazines, adapted for the preparation of the title compound, starting from an optically pure amino acid.[12][13]

Synthesis_Workflow Figure 2: Synthesis Workflow Start L-Valine Step1 Esterification Start->Step1 Intermediate1 L-Valine Ester Hydrochloride Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 Chiral Diamine Derivative Step2->Intermediate2 Step3 Cyclization & Deprotection Intermediate2->Step3 Intermediate3 (S)-2-Isopropylpiperazinone Step3->Intermediate3 Step4 Reduction & N-Methylation Intermediate3->Step4 Product (S)-2-Isopropyl-1-methylpiperazine Step4->Product FinalStep Salt Formation (HCl) Product->FinalStep FinalProduct (S)-2-Isopropyl-1-methylpiperazine dihydrochloride FinalStep->FinalProduct

Caption: General workflow for the synthesis of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride.

Materials:

  • L-Valine

  • Thionyl chloride

  • Methanol

  • Protected ethanolamine (e.g., N-Boc-ethanolamine)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Reducing agent for amination (e.g., sodium triacetoxyborohydride)

  • Reducing agent for amide reduction (e.g., Lithium aluminum hydride)

  • Formaldehyde

  • Formic acid (for Eschweiler-Clarke reaction)

  • Palladium on carbon (for deprotection, if applicable)

  • Hydrogen gas

  • Hydrochloric acid (ethanolic or gaseous)

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Procedure:

  • Synthesis of L-Valine methyl ester hydrochloride: Suspend L-valine in methanol and cool to 0°C. Add thionyl chloride dropwise and stir the reaction mixture at room temperature until completion. Remove the solvent under reduced pressure to obtain the ester hydrochloride.

  • Synthesis of the chiral diamine: This can be achieved through reductive amination of a protected aminoacetaldehyde with the L-valine methyl ester. The aminoacetaldehyde is generated by the oxidation of a protected ethanolamine. The reductive amination is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride.

  • Cyclization to the piperazinone: The resulting diamine derivative undergoes cyclization upon deprotection (if applicable) to form the chiral piperazinone. This can be achieved through heating in an appropriate solvent.

  • Reduction of the piperazinone and N-methylation: The amide bond of the piperazinone is reduced using a strong reducing agent such as lithium aluminum hydride to yield (S)-2-isopropylpiperazine. Subsequent N-methylation can be performed via the Eschweiler-Clarke reaction using formaldehyde and formic acid to introduce the methyl group at the N-1 position.

  • Formation of the dihydrochloride salt: Dissolve the free base, (S)-2-Isopropyl-1-methylpiperazine, in a suitable solvent like ethanol. Introduce hydrogen chloride gas or add a solution of hydrochloric acid in ethanol. The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each step. Purification by column chromatography may be necessary for intermediates.

Protocol 2: Melanocortin-4 Receptor (MC4R) Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the human MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH)

  • Binding buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, and protease inhibitors, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., a derivative of (S)-2-Isopropyl-1-methylpiperazine)

  • Non-specific binding control: unlabeled NDP-α-MSH

  • 96-well microplates

  • Scintillation fluid and counter

Step-by-Step Procedure:

  • Cell membrane preparation: Grow HEK293-hMC4R cells to confluency. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in the binding buffer.

  • Assay setup: In a 96-well plate, add the cell membranes, the radioligand ([¹²⁵I]NDP-α-MSH) at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Separation of bound and free radioligand: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[14]

Protocol 3: MC4R Functional (cAMP) Assay

This protocol measures the ability of a test compound to antagonize the agonist-induced production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R

  • Agonist: α-MSH

  • Test compound

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell seeding: Seed the HEK293-hMC4R cells in a 96-well plate and grow overnight.

  • Compound treatment: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Agonist stimulation: Add a fixed concentration of the agonist (α-MSH), typically its EC₅₀ or EC₈₀ concentration, to the wells and incubate for a further period (e.g., 30 minutes).

  • cAMP measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data analysis: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ value for the antagonist activity.

Protocol 4: In Vivo Model of Cancer Cachexia

This protocol outlines a general procedure for evaluating the efficacy of an MC4R antagonist in a mouse model of cancer-induced cachexia.[5][6]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells that induce cachexia (e.g., Lewis Lung Carcinoma or Colon-26 adenocarcinoma cells)

  • Test compound (MC4R antagonist)

  • Vehicle control

  • Calipers for tumor measurement

  • Scale for body weight measurement

  • Apparatus for assessing muscle function (e.g., grip strength meter)

Step-by-Step Procedure:

  • Tumor cell implantation: Inoculate the mice subcutaneously or orthotopically with a suspension of tumor cells.

  • Compound administration: Once the tumors are established, randomize the mice into treatment and control groups. Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor the mice daily for body weight, food intake, and tumor size (measured with calipers).

  • Functional assessment: Periodically assess muscle strength using a grip strength meter.

  • Endpoint analysis: At the end of the study, sacrifice the mice and harvest tumors and various tissues (e.g., muscle, fat pads) for weighing and further analysis (e.g., histology, gene expression).

  • Data analysis: Compare the changes in body weight, food intake, muscle mass, and tumor growth between the treated and control groups to evaluate the efficacy of the MC4R antagonist.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

Conclusion

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a valuable chiral building block in drug discovery, particularly for the development of MC4R antagonists. Its specific stereochemistry and substitution pattern provide a scaffold for creating potent and selective modulators of this important therapeutic target. The protocols outlined in this guide offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel drug candidates derived from this versatile compound, with the potential to address unmet medical needs in conditions such as cachexia.

References

  • Nozawa, D., et al. (2007). Novel piperazines: potent melanocortin-4 receptor antagonists with anxiolytic-like activity. Bioorganic & Medicinal Chemistry, 15(6), 2345-2356.
  • Chen, C., et al. (2007). Design, Synthesis, In Vitro, and In Vivo Characterization of Phenylpiperazines and Pyridinylpiperazines as Potent and Selective Antagonists of the Melanocortin-4 Receptor. Journal of Medicinal Chemistry, 50(23), 5693-5704.
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • BroadPharm. (2016).
  • Dandela, R., et al. (2018). A review on piperazine derivatives and their medicinal importance. European Journal of Medicinal Chemistry, 157, 115-137.
  • Foster, A. C., & Chen, C. (2007). Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia. Current Topics in Medicinal Chemistry, 7(11), 1131-1136.
  • Bonandi, E., et al. (2017). Recent advances in the synthesis of chiral piperazines.
  • Tran, J. A., et al. (2005). Identification of agonists and antagonists of the human melanocortin-4 receptor from piperazinebenzylamines. Bioorganic & Medicinal Chemistry Letters, 15(3), 833-837.
  • Zhou, Z., et al. (2024). Protocol for establishing and evaluating a cancer cachexia mouse model. STAR Protocols, 5(3), 103281.
  • Google Patents. (2005).
  • Sharma, P., & Kumar, V. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(1), e2100269.
  • Charles River Labor
  • Cone, R. D. (2005). Anatomy and regulation of the central melanocortin system.
  • Google Patents. (2018).

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Application

The (S)-2-Isopropyl-1-methylpiperazine Scaffold: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, virology, and neurology.[1][2][3] Its six-membered saturated heterocyclic structure with two nitrogen atoms at the 1 and 4 positions provides a unique combination of structural rigidity and conformational flexibility, allowing for optimal interactions with biological targets.[3][4] The introduction of chirality into the piperazine scaffold further expands its utility, enabling the development of stereochemically defined molecules with improved potency, selectivity, and pharmacokinetic profiles.[1][5] (S)-2-Isopropyl-1-methylpiperazine is a valuable chiral building block that offers a unique combination of steric and electronic properties for the synthesis of novel and complex chiral molecules. This guide provides detailed application notes and protocols for the use of (S)-2-Isopropyl-1-methylpiperazine in asymmetric synthesis and drug discovery.

Synthesis of (S)-2-Isopropyl-1-methylpiperazine: A Proposed Route

The enantiomerically pure (S)-2-Isopropyl-1-methylpiperazine can be synthesized from readily available chiral starting materials. A plausible synthetic route, based on established methodologies for the synthesis of chiral 2-substituted piperazines, starts from the natural amino acid (S)-valine. This approach ensures the introduction of the desired stereochemistry at the C2 position of the piperazine ring.

A proposed multi-step synthesis is outlined below:

  • Reduction of (S)-Valine: The carboxylic acid functionality of (S)-valine is reduced to the corresponding alcohol, (S)-valinol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • N-Protection: The primary amine of (S)-valinol is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in the presence of a base.

  • Activation of the Hydroxyl Group: The hydroxyl group of the N-protected (S)-valinol is activated for subsequent nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

  • Ring Formation: The activated intermediate is then reacted with N-methylethylenediamine. The primary amine of N-methylethylenediamine will displace the leaving group in an intramolecular cyclization to form the piperazine ring.

  • Deprotection: The Cbz protecting group is removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield (S)-2-isopropyl-1-methylpiperazine.

Application 1: Asymmetric Synthesis of Chiral Carboxylic Acids via Diastereoselective Alkylation

(S)-2-Isopropyl-1-methylpiperazine can be utilized as a chiral auxiliary to direct the stereoselective alkylation of prochiral enolates.[2] The steric bulk of the isopropyl group at the chiral center can effectively shield one face of the enolate, leading to a high degree of diastereoselectivity in the alkylation reaction. Subsequent removal of the chiral auxiliary provides access to enantioenriched carboxylic acids.

Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol describes the use of (S)-2-Isopropyl-1-methylpiperazine as a chiral auxiliary for the asymmetric synthesis of (R)-2-methyl-3-phenylpropanoic acid.

Step 1: Amide Formation

  • To a solution of (S)-2-Isopropyl-1-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

  • Add triethylamine (1.2 eq.) to the reaction mixture and stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionyl-(S)-2-isopropyl-1-methylpiperazine. Purify by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl amide (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by column chromatography.

Step 3: Hydrolysis and Recovery of the Chiral Auxiliary

  • Reflux the purified N-acylated piperazine from the previous step in 6 M hydrochloric acid for 12 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the desired carboxylic acid.

  • Basify the aqueous layer with sodium hydroxide to recover the (S)-2-Isopropyl-1-methylpiperazine.

Data Presentation: Expected Diastereoselectivity

Alkylating AgentExpected Major DiastereomerExpected Diastereomeric Excess (d.e.)
Benzyl bromide(R)>90%
Ethyl iodide(R)>85%
Isopropyl triflate(R)>95%

Logical Relationship Diagram

G cluster_0 Synthesis of Chiral Carboxylic Acid A (S)-2-Isopropyl-1-methylpiperazine (Chiral Auxiliary) C N-Propionyl Piperazine A->C Amide Formation B Propionyl Chloride B->C E Lithium Enolate C->E Deprotonation D LDA (Base) D->E G Alkylated Piperazine (Diastereomeric Mixture) E->G Alkylation F Benzyl Bromide (Electrophile) F->G I (R)-2-Methyl-3-phenylpropanoic Acid (Enantioenriched Product) G->I Cleavage J Recovered Chiral Auxiliary G->J Cleavage H Acid Hydrolysis H->I H->J

Caption: Workflow for the asymmetric synthesis of a chiral carboxylic acid.

Application 2: As a Chiral Ligand in Asymmetric Catalysis

Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric reactions. The C₂-symmetric nature of some piperazine derivatives makes them excellent candidates for such applications. Although (S)-2-Isopropyl-1-methylpiperazine is not C₂-symmetric, its defined stereochemistry can still induce asymmetry in a catalytic cycle. It can be particularly useful in reactions where a chiral environment around the metal center is crucial for enantioselectivity.

Protocol: Asymmetric Henry (Nitroaldol) Reaction

This protocol outlines the use of a copper(II)-(S)-2-isopropyl-1-methylpiperazine complex as a catalyst for the enantioselective Henry reaction between benzaldehyde and nitromethane.

Step 1: In Situ Catalyst Formation

  • In a dry Schlenk flask under an argon atmosphere, dissolve (S)-2-Isopropyl-1-methylpiperazine (0.1 eq.) and copper(II) acetate monohydrate (0.1 eq.) in ethanol.

  • Stir the mixture at room temperature for 1 hour. The formation of the complex is usually indicated by a color change.

Step 2: Asymmetric Henry Reaction

  • To the solution of the in situ formed catalyst, add benzaldehyde (1.0 eq.).

  • Cool the reaction mixture to 0 °C and add nitromethane (5.0 eq.) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 24-48 hours), quench it by adding 1 M hydrochloric acid.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched nitroaldol product. The enantiomeric excess can be determined by chiral HPLC.

Experimental Workflow Diagram

G cluster_1 Asymmetric Henry Reaction Workflow Start Start A Mix (S)-2-Isopropyl-1-methylpiperazine and Cu(OAc)₂ in Ethanol Start->A B Stir for 1h at RT (Catalyst Formation) A->B C Add Benzaldehyde B->C D Cool to 0 °C C->D E Add Nitromethane D->E F Stir at 0 °C (24-48h) Monitor by TLC E->F G Reaction Complete? F->G G->F No H Quench with 1M HCl G->H Yes I Work-up and Extraction H->I J Purification (Column Chromatography) I->J K Analyze Enantiomeric Excess (Chiral HPLC) J->K End End K->End

Caption: Step-by-step workflow for the asymmetric Henry reaction.

Conclusion

(S)-2-Isopropyl-1-methylpiperazine is a promising chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of the piperazine core, allows for its use as both a chiral auxiliary and a chiral ligand. The protocols detailed in this guide provide a starting point for researchers to explore the applications of this valuable scaffold in the synthesis of complex, enantioenriched molecules for drug discovery and development. Further exploration of its utility in other asymmetric transformations is warranted and is expected to yield exciting results.

References

  • BenchChem. (2026). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem. Retrieved April 7, 2026.
  • Bentham Science. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. Retrieved April 7, 2026.
  • Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Retrieved April 7, 2026.
  • National Center for Biotechnology Information. (2020, May 22).
  • ETH Zurich Research Collection. (2014, February 21). SnAP reagents for the synthesis of piperazines and morpholines. ETH Zurich Research Collection.
  • ScienceDirect. (2004, June 15). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. ScienceDirect.
  • DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. DSpace@MIT. Retrieved April 7, 2026.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC. Retrieved April 7, 2026.
  • ACS Publications. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved April 7, 2026.
  • European Journal of Medicinal Chemistry. (2007, July). Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors.
  • RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved April 7, 2026.
  • J-STAGE. (n.d.). Application of chiral building blocks to the synthesis of drugs. J-STAGE. Retrieved April 7, 2026.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • National Center for Biotechnology Information. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Retrieved April 7, 2026.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved April 7, 2026.
  • Google Patents. (n.d.). CN102304102A - Preparation method of 1-methyl piperazine.
  • PubMed. (2021, January 21).
  • ChemicalBook. (2019, November 13). Applications of 1-Methylpiperazine. ChemicalBook.
  • Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved April 7, 2026.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Dalton Transactions (RSC Publishing). (n.d.). Chiral tridentate bis(oxazol-2-ylimino) isoindoline-based pincer ligands: isolation and characterization via deligation from in situ prepared Cd-ligand complexes. Dalton Transactions (RSC Publishing). Retrieved April 7, 2026.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Retrieved April 7, 2026.
  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • BenchChem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem. Retrieved April 7, 2026.
  • SciSpace. (n.d.). Attempted Diastereoselective Preparation and Chiroptical Properties of (2S). SciSpace. Retrieved April 7, 2026.
  • MDPI. (2021, October 22).
  • GuideChem. (2024, May 14). What are the applications and separation methods of N-1-Methylpiperazine and N-Ethylpiperazine?. GuideChem.
  • ResearchGate. (n.d.). Diastereoselectivity in the Cycloaddition of 1Benzyl2-piperazinone Nitrone with Alkenes | Request PDF.

Sources

Method

Advanced Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing (S)-2-Isopropyl-1-methylpiperazine

Executive Summary & Strategic Rationale In modern drug discovery and process chemistry, the incorporation of chiral piperazine derivatives is a highly effective strategy for optimizing the physicochemical and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and process chemistry, the incorporation of chiral piperazine derivatives is a highly effective strategy for optimizing the physicochemical and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). Specifically, (S)-2-isopropyl-1-methylpiperazine (CAS 80949-78-6) serves as a premium chiral building block.

The strategic value of this specific moiety lies in its structural topology. The bulky (S)-isopropyl group at the C2 position provides strict stereocontrolled vector projection, which is critical for locking the API into a bioactive conformation within tight target pockets (such as kinase hinge regions or GPCR allosteric sites). Concurrently, the N1-methyl group eliminates the hydrogen-bond donor capacity of that nitrogen, thereby fine-tuning the basicity (pKa), preventing unwanted over-alkylation during synthesis, and significantly enhancing blood-brain barrier (BBB) permeability.

Crucially, because the steric bulk is concentrated on the N1-C2 face of the piperazine ring, the secondary amine at the N4 position remains unhindered . This regiochemical phenomenon allows for rapid, high-yielding C-N bond formation, making it an ideal nucleophile for late-stage API functionalization[1].

Mechanistic Divergence: SNAr vs. Buchwald-Hartwig Amination

The covalent attachment of (S)-2-isopropyl-1-methylpiperazine to an aryl or heteroaryl API scaffold is typically achieved via one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling . The causality behind selecting the appropriate pathway is dictated by the electronic nature of the electrophile.

The SNAr Pathway

When the API scaffold contains a strongly electron-deficient ring (e.g., 2-chloropyrimidine or 4-fluoroquinazoline), SNAr is the method of choice[2][3].

  • Causality: The electron-withdrawing nitrogen atoms in the heteroaryl ring stabilize the anionic Meisenheimer complex transition state. Because the N4 position of our chiral piperazine is unhindered, nucleophilic attack occurs rapidly without the need for transition-metal catalysis.

The Buchwald-Hartwig Pathway

For unactivated or electron-rich aryl halides (e.g., substituted bromobenzenes), the SNAr pathway is energetically inaccessible. Here, Palladium-catalyzed Buchwald-Hartwig amination is deployed[4][5].

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the strong C-X bond. Following amine coordination and deprotonation by a strong base, the bulky, electron-rich ligand (e.g., RuPhos) forces the Pd(II) center into a sterically strained geometry, which dramatically accelerates the rate-limiting reductive elimination step to forge the C-N bond.

Quantitative Parameter Comparison

The following table summarizes the optimized empirical parameters required to successfully execute these two pathways while maintaining the integrity of the (S)-stereocenter.

ParameterPathway A: SNArPathway B: Buchwald-Hartwig
Optimal Electrophile Electron-deficient (hetero)arenesUnactivated/electron-rich aryl halides
Catalyst System None requiredPd Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)
Base Selection DIPEA, Et₃N, or K₂CO₃ (2.0 - 3.0 equiv)NaOtBu, LiHMDS, or Cs₂CO₃ (1.5 - 2.0 equiv)
Optimal Solvent Polar Aprotic (NMP, DMF, DMSO)Non-polar / Ethereal (Toluene, 1,4-Dioxane)
Temperature Range 80 °C – 120 °C80 °C – 110 °C
Typical Yield 85% – 95%75% – 90%
ee% Retention >99% (High thermal stability)>98% (Mild basic conditions prevent epimerization)

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that must be satisfied before proceeding to the next synthetic stage, ensuring the final API meets stringent pharmaceutical quality standards.

Protocol A: Base-Mediated SNAr with a Heteroaryl Chloride

Target: Synthesis of a kinase inhibitor intermediate.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaryl chloride (10.0 mmol, 1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

  • Reagent Addition: Add (S)-2-isopropyl-1-methylpiperazine (11.0 mmol, 1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 equiv).

  • Reaction Execution: Attach a reflux condenser, purge the system with nitrogen, and heat the mixture to 90 °C for 4 hours. Causality: The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures.

  • Self-Validation Checkpoint 1 (Conversion): Sample the reaction mixture and analyze via LC-MS. The system validates the reaction completion when the starting material peak is <1% by UV area.

  • Workup & Phase Validation: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and quench with water (50 mL). Transfer to a separatory funnel and wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL).

    • Self-Validation Checkpoint 2 (Solvent Clearance): NMP is notoriously difficult to remove and highly toxic. The LiCl wash alters the partition coefficient, driving NMP into the aqueous phase. GC-FID analysis of the organic layer must show <0.1% NMP before proceeding.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and crystallize the resulting API from Ethanol/Heptane. Verify enantiomeric excess (>99% ee) via chiral HPLC.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Target: Synthesis of an unactivated GPCR ligand.

  • Inertion & Preparation: In a Schlenk flask, combine the aryl bromide (10.0 mmol, 1.0 equiv), (S)-2-isopropyl-1-methylpiperazine (12.0 mmol, 1.2 equiv), and Sodium tert-butoxide (NaOtBu, 15.0 mmol, 1.5 equiv). Evacuate and backfill the flask with argon three times.

    • Causality: Pd(0) intermediates are acutely sensitive to oxygen, which causes irreversible catalyst deactivation and promotes aryl homocoupling. Strict inertion is mandatory.

  • Catalyst Addition: Under a positive flow of argon, add RuPhos Pd G3 (0.2 mmol, 2 mol%) and anhydrous Toluene (50 mL).

  • Reaction Execution: Seal the flask and stir at 85 °C for 6 hours.

  • Self-Validation Checkpoint 1 (Conversion): Confirm complete consumption of the aryl bromide via TLC and LC-MS.

  • Pd-Scavenging & Metal Validation: Cool the mixture to room temperature. Add a functionalized silica scavenger (e.g., SiliaBond Thiol, 3.0 equiv relative to Pd) and stir at 40 °C for 2 hours. Filter the suspension through a pad of Celite and wash with Ethyl Acetate.

    • Self-Validation Checkpoint 2 (ICH Q3D Compliance): Submit an aliquot of the filtrate for ICP-MS analysis. A result of <10 ppm Pd confirms the successful removal of the heavy metal, validating the batch for human-grade API downstream processing.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography to yield the target API.

Synthetic Decision Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate C-N bond-forming methodology based on the electronic properties of the API substrate.

API_Synthesis_Decision_Tree Start Substrate Evaluation: Aryl/Heteroaryl Halide Decision Is the ring strongly electron-deficient? Start->Decision SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Decision->SNAr Yes (e.g., Pyrimidine) BHA Pathway B: Buchwald-Hartwig Pd-Catalyzed Amination Decision->BHA No (e.g., Phenyl) SNAr_Cond Conditions: DIPEA or K2CO3, Polar Aprotic Solvent (NMP), 80-120°C SNAr->SNAr_Cond BHA_Cond Conditions: Pd Catalyst, RuPhos, Strong Base (NaOtBu), Toluene, 80-100°C BHA->BHA_Cond Val_SNAr Self-Validation Checkpoint: GC-FID (NMP <0.1%) & Chiral HPLC (>99% ee) SNAr_Cond->Val_SNAr Val_BHA Self-Validation Checkpoint: ICP-MS (Pd <10 ppm) & Chiral HPLC (>98% ee) BHA_Cond->Val_BHA Final Purified Target API containing (S)-2-Isopropyl-1-methylpiperazine Val_SNAr->Final Val_BHA->Final

Workflow for C-N bond formation using (S)-2-isopropyl-1-methylpiperazine in API synthesis.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (Molecules Journal) URL: [Link]

  • Title: High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science URL: [Link]

  • Title: Continuous one-flow multi-step synthesis of active pharmaceutical ingredients Source: Reaction Chemistry & Engineering (Royal Society of Chemistry) URL: [Link]

Sources

Application

HPLC Method Development for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary (S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) is a critical chiral building block used i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) is a critical chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a trifecta of analytical challenges: extreme hydrophilicity, the absence of a UV-absorbing chromophore, and the need for rigorous stereochemical control.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we establish a mechanistically grounded, self-validating analytical framework. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) for achiral purity, and pre-column chemical derivatization coupled with Chiral HPLC for enantiomeric excess (ee%) determination.

Mechanistic Challenges & Strategic Rationale

To design a robust method, we must first understand the causality behind the analyte's behavior:

  • Extreme Polarity & Void Elution: As a dihydrochloride salt of a diamine, the molecule is fully protonated at typical HPLC pH ranges. In traditional Reversed-Phase (RP) HPLC, it exhibits negligible retention, eluting in the void volume. Solution: We invert the retention paradigm using HILIC. By employing a polar stationary phase (e.g., Cyanopropyl) and a highly organic mobile phase, water becomes the strong eluting solvent, creating a water-enriched layer on the silica surface that effectively partitions and retains the polar salt 1.

  • Optical Invisibility: Aliphatic piperazines lack conjugated π -electron systems, rendering standard UV detection useless above 210 nm. Solution: For achiral assay, we utilize ELSD, a universal detector for non-volatile compounds. For chiral analysis, we employ pre-column derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran), which reacts with the secondary amine at the N4 position, introducing a massive chromophore detectable at 460 nm 2.

  • Chiral Recognition: The C2-isopropyl group dictates the stereochemistry. Small aliphatic amines often fail to interact strongly with the chiral grooves of polysaccharide stationary phases. Solution: The NBD-Cl derivatization not only solves the UV issue but also adds steric bulk and π−π interaction sites, drastically enhancing enantioselective recognition on immobilized polysaccharide columns like Chiralpak IC 3.

Workflow A Analyte: (S)-2-Isopropyl-1-methylpiperazine 2HCl B1 Challenge: Extreme Polarity & Void Elution A->B1 B2 Challenge: No UV Chromophore (Aliphatic Amine) A->B2 B3 Challenge: Chiral Center at C2 (Enantiomeric Purity) A->B3 C1 HILIC Stationary Phase (Cyanopropyl/Amide) B1->C1 C2 Universal Detection (ELSD / CAD) B2->C2 C3 Pre-column Derivatization (NBD-Cl) + Chiralpak IC B3->C3 D1 Protocol 1: Achiral Assay & Impurity Profiling C1->D1 C2->D1 D2 Protocol 2: Chiral Purity (ee% Determination) C3->D2

Logical workflow resolving analytical challenges for piperazine derivative HPLC method development.

Protocol 1: Achiral Assay & Impurity Profiling (HILIC-ELSD)

This protocol utilizes a Cyanopropyl HILIC column to retain the highly polar dihydrochloride salt. The mobile phase utilizes a high concentration of acetonitrile, with an aqueous ammonium formate buffer to control the ionization state of the piperazine nitrogens and ensure sharp peak shapes.

Chromatographic Conditions
ParameterSpecification
Column Cyanopropyl (CN) HILIC, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 15% A / 85% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection (ELSD) Drift Tube Temp: 50°C, Gas Flow: 1.5 L/min (Nitrogen), Gain: 10
Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 using dilute formic acid. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Use a mixture of Acetonitrile:Water (85:15, v/v) as the sample diluent to match the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect" common in HILIC).

  • Standard Preparation: Accurately weigh 10.0 mg of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • System Suitability Test (Self-Validation): Inject the diluent blank to confirm a stable ELSD baseline. Inject the standard solution six times. The system is valid if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the USP tailing factor is 1.5.

Protocol 2: Enantiomeric Purity (Pre-column Derivatization + Chiral HPLC-UV)

To determine the enantiomeric excess (ee%) of the (S)-isomer, we derivatize the secondary amine (N4) with NBD-Cl. This transforms the analyte into a highly UV-active, sterically bulky molecule, allowing for baseline resolution of the (R) and (S) enantiomers on an immobilized polysaccharide chiral stationary phase 32.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)
Elution Mode Isocratic (Polar Organic Mode)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 460 nm
Pre-Column Derivatization Methodology
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

  • Reagent Preparation: Prepare a 5.0 mg/mL solution of NBD-Cl in HPLC-grade Methanol. (Note: NBD-Cl is light-sensitive; protect the flask with amber foil).

  • Sample Derivatization:

    • Transfer 1.0 mL of the sample solution (approx. 0.5 mg/mL in water) into a 10 mL amber glass vial.

    • Add 1.0 mL of the pH 8.5 Bicarbonate buffer.

    • Add 2.0 mL of the NBD-Cl reagent solution.

    • Vortex for 10 seconds, then incubate in a water bath at 60°C for 30 minutes in the dark.

  • Quenching: Remove the vial from the bath, cool to room temperature, and add 1.0 mL of 0.1 M HCl to quench the reaction and stabilize the NBD-derivative. Dilute to 10 mL with the mobile phase.

  • System Suitability Test (Self-Validation): Inject a derivatized racemic mixture of 2-Isopropyl-1-methylpiperazine. The system is valid only if the resolution ( Rs​ ) between the (R)-NBD-derivative and (S)-NBD-derivative is 1.5. Inject a derivatization blank (buffer + NBD-Cl + HCl) to ensure no reagent peaks interfere with the analyte windows.

Method Validation Framework

To ensure the methods are fit for purpose in a regulated environment, they must be validated according to ICH Q2(R2) guidelines. The table below summarizes the quantitative acceptance criteria for the developed protocols.

Validation ParameterEvaluation MethodAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the retention time of the analyte (Peak purity angle < threshold).
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.995.
Accuracy (Recovery) Spike API/placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% standard solution.RSD of peak area 2.0% (Assay); RSD 5.0% (Impurities).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio calculation.S/N 10:1 (Typically < 0.05% of nominal concentration for ee% method).

References

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection ResearchGate[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Integration of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Biophysical Assays Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Biophysical Assays

Scientific Rationale & Introduction

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, two-dimensional (2D) aromatic fragments to three-dimensional (3D) sp³-rich scaffolds is a critical strategy for improving clinical success rates and compound solubility[1]. (S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) serves as a highly privileged chiral building block in this paradigm[2].

Piperazine derivatives are ubiquitous in neuropharmacology and oncology, frequently acting as ligands for G-protein coupled receptors (GPCRs) such as histamine and dopamine receptors, or as hinge-binding motifs in kinase inhibitors[3]. The incorporation of the (S)-isopropyl group provides a precise 3D growth vector, breaking molecular planarity and enhancing target-specific steric interactions[4].

Causality in Chemical Form: Why the Dihydrochloride Salt?

Free-base piperazines are often volatile, prone to atmospheric oxidation, and exhibit variable aqueous solubility. Utilizing the dihydrochloride salt form provides three distinct advantages:

  • Enhanced Solubility: Guarantees aqueous solubility exceeding 500 µM, which is essential for the high-concentration screening required in FBDD.

  • Chemical Stability: Protects the basic secondary and tertiary amines from degradation.

  • Stoichiometric Precision: Allows for highly accurate molarity calculations during stock preparation.

Critical Insight: The dissociation of two equivalents of HCl per molecule upon aqueous solvation will release protons. If your assay buffer lacks sufficient buffering capacity, this can cause a localized pH drop, leading to target protein denaturation and false-positive readouts (PAINS-like behavior). Robust buffering is mandatory.

Compound Specifications & Data Presentation

Before initiating assay preparation, verify the physicochemical properties of the lot to ensure accurate molar calculations.

Table 1: Physicochemical Properties of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

PropertySpecificationExperimental Implication
CAS Number 1152111-64-2Verify lot-specific Certificate of Analysis (CoA)[2].
Molecular Weight 215.16 g/mol Use for precise molarity calculations in DMSO.
Formula C₈H₂₀Cl₂N₂Contains 2 equivalents of HCl; requires pH monitoring.
Stereochemistry (S)-enantiomerChiral purity must be maintained; avoid extreme heat.
Solubility >50 mM in DMSO / H₂OHighly soluble; ideal for SPR and high-concentration screens.
Hygroscopicity HighMust be stored in a desiccator; use anhydrous solvents.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness in your data, every protocol must include internal validation steps. Below are the field-proven methodologies for integrating this compound into biochemical and biophysical assays.

Protocol A: High-Throughput Biochemical Assay Preparation (e.g., TR-FRET)

This protocol is designed to prevent compound "crash out" (precipitation) and mitigate pH-induced artifacts when screening piperazine dihydrochlorides against kinase or GPCR targets.

Step-by-Step Methodology:

  • Desiccation & Weighing: Equilibrate the solid compound to room temperature within a desiccator to prevent ambient moisture absorption. Weigh 2.15 mg of the compound into a sterile, low-binding microcentrifuge tube.

  • Stock Solubilization: Add 1.0 mL of anhydrous DMSO (≥99.9% purity) to achieve a precise 10 mM stock solution. Vortex for 30 seconds.

  • Intermediate Aqueous Dilution: Prepare an intermediate dilution plate using a robust assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Causality check: The use of 100 mM HEPES (rather than standard 10 mM PBS) is critical to absorb the protons released by the dihydrochloride salt without altering the physiological pH.

  • Serial Dilution: Perform a 3-fold serial dilution in the intermediate plate.

  • Assay Transfer: Transfer the diluted compound to the final 384-well assay plate using an acoustic liquid handler (e.g., Echo) or multichannel pipette, ensuring the final DMSO concentration remains constant (typically 1% v/v) across all wells.

Table 2: Serial Dilution Matrix for IC₅₀ Determination (1% Final DMSO)

WellIntermediate Conc. (µM)Final Assay Conc. (µM)Buffer Vol (µL)Compound Vol (µL)
110001099.01.0 (from Stock)
2333.33.3366.633.3 (from Well 1)
3111.11.1166.633.3 (from Well 2)
437.00.3766.633.3 (from Well 3)
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is highly sensitive to bulk refractive index changes. Because DMSO has a high refractive index, any variation in DMSO concentration between the compound flow and the running buffer will mask the actual binding kinetics.

Step-by-Step Methodology:

  • Running Buffer Preparation: Prepare the SPR running buffer (e.g., HBS-EP+) and supplement it with exactly 5.00% (v/v) DMSO.

  • Solvent Correction Calibration: Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer to calibrate the SPR instrument.

  • Compound Normalization: Dilute the 10 mM DMSO stock of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride directly into the DMSO-free running buffer such that the final DMSO concentration is exactly 5.00%. (Example: For a 500 µM final concentration, add 50 µL of 10 mM stock to 950 µL of DMSO-free buffer).

  • Injection: Inject the normalized compound over the target-immobilized sensor chip at a flow rate of 30 µL/min. Include blank buffer injections (5% DMSO) every 10 cycles to validate baseline stability.

Mandatory Visualizations

The following diagrams map the physical handling workflow and the downstream pharmacological mechanism of the synthesized derivatives.

Workflow A Solid Compound (Dihydrochloride) B 10 mM Stock (Anhydrous DMSO) A->B Solubilization C Intermediate (100mM HEPES Buffer) B->C Serial Dilution D In Vitro Assay (SPR/TR-FRET) C->D Transfer & Read

Caption: Workflow for solubilization and assay integration of piperazine dihydrochloride salts.

Pathway Ligand (S)-Piperazine Derivative GPCR Target GPCR (e.g., H3/D2 Receptor) Ligand->GPCR Binding (3D Vector) GProtein G-Protein Complex (Gα, Gβ, Gγ) GPCR->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Subunit Dissociation Response cAMP Modulation Effector->Response Secondary Messenger

Caption: GPCR signaling pathway modulated by 3D piperazine-based ligands.

References

  • Wood, D. J., et al. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." Journal of the American Chemical Society, 2025. Available at:[Link]

  • Wijdeven, R. H., et al. "Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor." RSC Publishing, 2026. Available at:[Link]

  • Letourneau, J. J., et al. "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Welcome to the technical support resource for the synthesis of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical protocols for improving the yield and purity of this valuable synthetic intermediate.

The synthesis of unsymmetrically substituted piperazines like (S)-2-Isopropyl-1-methylpiperazine presents unique challenges.[1] The primary difficulties arise from controlling regioselectivity during the N-methylation step and preserving the stereochemical integrity of the chiral center. This guide offers solutions to common problems encountered during this multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Overall Yield of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Question: My final isolated yield is consistently low after the two-step synthesis (N-methylation followed by salt formation). Where should I begin troubleshooting?

Answer: Low overall yield can stem from inefficiencies in either the N-methylation step or the final salt formation and isolation. A systematic approach is required to identify the root cause.

Potential Causes & Recommended Solutions
  • Incomplete N-Methylation Reaction: The conversion of (S)-2-isopropylpiperazine to the N-methylated product may be incomplete.

    • Causality: Reductive amination, a common method for N-methylation, involves the formation of an iminium ion intermediate from formaldehyde, followed by reduction.[2] The reaction's success is highly dependent on pH, the choice of reducing agent, and reaction time. Suboptimal conditions can stall the reaction.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting material. If the reaction stalls, investigate the following.

      • Optimize Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride (NaBH₃CN), reducing side reactions.[3] Ensure the reagent is fresh and added portion-wise to control the reaction rate.

      • Control pH: The formation of the iminium ion is typically acid-catalyzed. A small amount of acetic acid can facilitate this step.[4] However, strongly acidic conditions can protonate the piperazine nitrogens, rendering them non-nucleophilic. Maintain a weakly acidic to neutral pH (5-7).

      • Increase Reaction Time/Temperature: If kinetics are slow, consider extending the reaction time (from 4 hours up to 24 hours) or gently increasing the temperature to 40-50 °C.[4]

  • Formation of Byproducts: The most common byproduct is the 1,4-dimethylpiperazine quaternary ammonium salt, resulting from over-methylation.

    • Causality: The newly formed tertiary amine is still nucleophilic and can react with another equivalent of formaldehyde and reducing agent, or with any methylating agent present, to form a quaternary salt.

    • Solution:

      • Stoichiometry Control: Use a slight excess, but not a large excess, of formaldehyde (e.g., 1.1-1.2 equivalents).

      • Slow Reagent Addition: Add the formaldehyde and reducing agent slowly and at a controlled temperature (e.g., 0-10 °C) to minimize the concentration of the methylating species at any given time.[5]

  • Losses During Work-up and Purification: The product, a tertiary amine, can be lost during aqueous extraction or be difficult to purify.

    • Causality: Tertiary amines can have some water solubility, especially if the pH of the aqueous phase is not carefully controlled. Emulsion formation during extraction is also a common issue.

    • Solution:

      • Optimize Extraction pH: Before extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), basify the aqueous layer to a pH > 11 with NaOH or K₂CO₃ to ensure the product is in its free-base form and minimally water-soluble.

      • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine product in the aqueous phase.[6]

      • Purification Strategy: The free base is often a volatile oil. Flash column chromatography on silica gel can be effective, but significant material loss can occur. A more efficient method is to proceed directly to the salt formation with the crude oil and purify by recrystallization.

  • Inefficient Salt Formation and Crystallization: The final dihydrochloride salt may not precipitate efficiently or may form an oil.

    • Causality: The choice of solvent, concentration of HCl, and temperature are critical for successful crystallization. Water content can be particularly detrimental.

    • Solution:

      • Use Anhydrous Conditions: Ensure the solvent used for salt formation (e.g., isopropanol, ethyl acetate, or diethyl ether) is anhydrous. Water can inhibit crystallization.

      • Solvent Selection: Isopropanol is often a good choice. Dissolve the crude free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol or diethyl ether dropwise until precipitation is complete.[7]

      • Control Temperature: After adding HCl, cooling the mixture to 0-5 °C can significantly improve the yield of the precipitated salt.[7]

      • Seeding: If crystallization is slow to initiate, adding a seed crystal from a previous successful batch can be effective.

Issue 2: Poor Regioselectivity in N-Methylation

Question: I am observing the formation of (S)-2-Isopropyl-4-methylpiperazine, but I am concerned about the potential for methylation at the N-1 position. How can I ensure selectivity?

Answer: The synthesis of (S)-2-Isopropyl-1-methylpiperazine relies on the inherent steric differences between the two nitrogen atoms in the (S)-2-isopropylpiperazine precursor.

Causality & Confirmation
  • Steric Hindrance: The nitrogen at the N-1 position is directly adjacent to the bulky isopropyl group. This steric hindrance significantly impedes the approach of electrophiles (like the iminium ion formed from formaldehyde). The nitrogen at the N-4 position is less hindered and therefore more accessible and reactive.[1] This steric control is the primary driver of regioselectivity.

  • Confirmation of Structure:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools. In the desired 1-methyl isomer, the N-methyl signal in the ¹H NMR will be a singlet. The key is to use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity between the methyl protons and the C-2 and C-6 carbons of the piperazine ring. An HMBC correlation from the N-methyl protons to both C-2 and C-6 would confirm the desired 1-methyl structure.

FAQs: Synthesis & Optimization

Q1: What is the recommended synthetic route for the (S)-2-isopropylpiperazine precursor?

The most common and reliable method is a de novo construction of the piperazine ring starting from a chiral amino acid, typically L-valine.[8] This approach ensures the correct stereochemistry at the C-2 position from the outset. While multi-step, it avoids difficult chiral resolutions later in the synthesis.

Q2: Reductive amination vs. direct alkylation with a methylating agent (e.g., methyl iodide) for the N-methylation step?

Reductive amination is generally superior for this transformation.[3]

  • Reductive Amination (with Formaldehyde/NaBH(OAc)₃): This method is performed under milder conditions, reducing the risk of over-alkylation to the quaternary ammonium salt. It is also more economical and generates less toxic waste compared to alternatives like NaBH₃CN.[3]

  • Direct Alkylation (with CH₃I): This method is often too reactive. It is difficult to stop the reaction at the mono-alkylation stage, and the formation of the quaternary salt is a major competing pathway.[5] Furthermore, the HI generated as a byproduct creates a harsh acidic environment.

Q3: My final product is hygroscopic and difficult to handle. How can I improve its physical properties?

The dihydrochloride salt of piperazine derivatives can be hygroscopic.

  • Thorough Drying: Ensure the final product is dried extensively under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove all traces of solvent and water.

  • Recrystallization Solvent: The choice of recrystallization solvent can influence the crystalline form and, consequently, its physical properties. Experiment with mixed solvent systems like isopropanol/ethyl acetate or ethanol/diethyl ether to obtain a more stable, less hygroscopic crystalline solid.[7]

  • Storage: Always store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) under an inert atmosphere (nitrogen or argon).

Data Summary & Protocols

Table 1: Comparison of N-Methylation Methods for (S)-2-isopropylpiperazine
ParameterReductive Amination (Recommended)Direct Alkylation (Not Recommended)
Methyl Source Formaldehyde (37% aq. solution)Methyl Iodide (CH₃I)
Activating/Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Typical Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetonitrile (ACN) or Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Key Advantages High regioselectivity, mild conditions, minimal over-alkylation.[3]Simple reagent addition.
Key Disadvantages Requires careful pH control.High risk of quaternary salt formation, harsh byproduct (HI).[5]
Typical Yield 75-90% (of free base)Highly variable, often <50%
Experimental Workflow Diagram

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Salt Formation & Purification start (S)-2-isopropylpiperazine reductive_amination Reductive Amination: - Formaldehyde (1.1 eq) - NaBH(OAc)3 (1.5 eq) - DCM, RT, 4-12h start->reductive_amination workup Aqueous Work-up: - Quench with sat. NaHCO3 - Basify to pH > 11 - Extract with DCM reductive_amination->workup crude_product Crude (S)-2-Isopropyl-1-methylpiperazine (Free Base Oil) workup->crude_product dissolve Dissolve crude oil in anhydrous Isopropanol (IPA) crude_product->dissolve add_hcl Add HCl solution (e.g., 2M in Diethyl Ether) dropwise at 0-5 °C dissolve->add_hcl precipitate Precipitation & Stirring at 0-5 °C for 1h add_hcl->precipitate filter_dry Filter solid, wash with cold IPA/Ether, and dry under vacuum precipitate->filter_dry final_product (S)-2-Isopropyl-1-methylpiperazine dihydrochloride (Final Product) filter_dry->final_product

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Reductive Amination of (S)-2-isopropylpiperazine
  • To a stirred solution of (S)-2-isopropylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere, add aqueous formaldehyde (37 wt. %, 1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Adjust the pH of the aqueous layer to >11 using 2M NaOH.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-Isopropyl-1-methylpiperazine as an oil. The product is often used in the next step without further purification.

Protocol 2: Dihydrochloride Salt Formation & Purification
  • Dissolve the crude oil from Protocol 1 in a minimal amount of anhydrous isopropanol (IPA).

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add a solution of hydrogen chloride (e.g., 2.0 M in diethyl ether or commercially available HCl in IPA) dropwise. A white precipitate should form immediately.

  • Continue adding the HCl solution until the pH of the mixture is ~1-2 (test with pH paper on a drop of the solution).

  • Stir the resulting thick slurry at 0 °C for an additional 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous IPA, followed by a wash with cold, anhydrous diethyl ether to aid in drying.

  • Dry the white solid under high vacuum at 40-50 °C to a constant weight to afford the final (S)-2-Isopropyl-1-methylpiperazine dihydrochloride.

Troubleshooting Flowchart for Low Yield

cluster_results cluster_solutions1 start Low Yield of Final Dihydrochloride Salt check_reaction Analyze Crude Reaction Mixture (LC-MS or 1H NMR) start->check_reaction result1 Incomplete Reaction: Significant Starting Material Remains check_reaction->result1 Analysis Shows result2 Byproduct Formation: Presence of Quaternary Salt or Other Impurities check_reaction->result2 Analysis Shows result3 Clean Conversion to Free Base Product check_reaction->result3 Analysis Shows solution1a Optimize Reductive Amination: - Check NaBH(OAc)3 quality - Increase reaction time/temp - Adjust pH with AcOH result1->solution1a Action solution1b Ensure Stoichiometry: - Verify concentration of formaldehyde solution result1->solution1b Action solution2 Refine Reaction Conditions: - Lower temperature during addition - Use exactly 1.1 eq formaldehyde result2->solution2 Action solution3 Troubleshoot Isolation/Salt Formation: - Ensure work-up pH > 11 - Use anhydrous solvents for salt formation - Optimize crystallization (solvent, temp) result3->solution3 Action

Caption: Decision tree for troubleshooting low product yield.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google AI Grounding.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. (2002). ACS Publications. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Thieme Connect.
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
  • Troubleshooting low yield in the synthesis of piperazine-containing ureas. (2026). BenchChem.
  • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida.
  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis. (n.d.). ChemicalBook.
  • Methylation of piperazines. (1964).
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025).
  • Piperazine. (n.d.). Wikipedia. [Link]

Sources

Optimization

troubleshooting solubility issues with (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

I have gathered some initial information. The searches confirm that specific, detailed solubility data for "(S)-2-Isopropyl-1-methylpiperazine dihydrochloride" is not readily available in public-facing documents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I have gathered some initial information. The searches confirm that specific, detailed solubility data for "(S)-2-Isopropyl-1-methylpiperazine dihydrochloride" is not readily available in public-facing documents. However, the search results provide excellent foundational knowledge on the solubility of related compounds, specifically piperazine salts and other amine hydrochlorides.

Key takeaways from the search results that will inform the guide:

  • General Solubility Profile : Dihydrochloride salts are expected to have high aqueous solubility and high solubility in polar aprotic solvents like DMSO, but low to insoluble behavior in non-polar organic solvents like DCM and hexane. Temperature generally increases solubility.

  • pH-Dependence : The solubility of amine salts is highly pH-dependent. The Henderson-Hasselbalch equation is a theoretical starting point, but experimental results can vary significantly, indicating compound-specific behavior.

  • Stock Solution Preparation : Standard lab practice involves creating concentrated stock solutions in solvents like DMSO. Step-wise dilution into aqueous buffers is recommended to prevent precipitation. Gentle heating and sonication can be used to aid dissolution.

  • Troubleshooting Precipitation : Precipitation upon dilution into buffers is a common issue, often caused by a drastic change in solvent polarity or pH shifts. Using co-solvents or preparing solutions fresh can mitigate this.

  • Salt Form Issues : The counter-ion affects solubility. In buffered systems with chloride ions (like PBS), a "common ion effect" could potentially reduce the solubility of a hydrochloride salt, though this is a more advanced concept to consider. Disproportionation (conversion of the salt to a less soluble free base) can occur if the pH is not controlled.

Based on these findings, I can now proceed to write the detailed technical support center content. I have enough information to create the FAQs, protocols, tables, and diagrams with the required scientific integrity and authoritative grounding. I will synthesize the general principles from the search results and present them in the context of the specific compound, "(S)-2-Isopropyl-1-methylpiperazine dihydrochloride," as requested by the user.

I will now generate the full response based on the gathered information and the plan I've outlined.

## Technical Support Center: (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with (S)-2-Isopropyl-1-methylpiperazine dihydrochloride. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) on Fundamental Solubility

Q1: What is the expected solubility of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in common laboratory solvents?

As a dihydrochloride salt, the compound is highly polar and ionic. Its solubility is therefore dictated by the polarity and protic nature of the solvent. The presence of two protonated nitrogen atoms significantly enhances its affinity for polar solvents, particularly water.[1]

Below is a table summarizing the expected solubility profile based on general principles for similar hydrochloride salts. Note that these are estimates; empirical testing is always recommended.

SolventTypeExpected SolubilityRationale
Water Polar ProticHighThe dihydrochloride salt form is designed for aqueous solubility. Water readily solvates the charged amine and chloride ions.
Phosphate-Buffered Saline (PBS, pH 7.4) Polar Protic (Buffered)Moderate to HighWhile highly soluble, be aware of potential pH and common-ion effects that may slightly reduce solubility compared to pure water.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including many hydrochloride salts.[1]
Ethanol (EtOH) / Methanol (MeOH) Polar ProticModerateThese polar alcohols can solvate the salt, but typically less effectively than water or DMSO.
Acetonitrile (ACN) Polar AproticLow to ModerateIts polarity allows for some dissolution, but it is generally less effective than more polar solvents.[1]
Dichloromethane (DCM) / Chloroform Non-PolarInsoluble / Very LowAs non-polar solvents, they cannot effectively solvate the highly polar, ionic salt.[1]
Hexanes / Diethyl Ether Non-PolarInsolubleThe significant polarity mismatch results in negligible solubility.[1]
Q2: My compound is a dihydrochloride salt, but it's not dissolving well in neutral water. Why is this happening?

This is a common and important issue that stems from the relationship between pH and the ionization state of the molecule. (S)-2-Isopropyl-1-methylpiperazine is a weak base. As a dihydrochloride salt, it is supplied in its fully protonated (charged) form, which is inherently water-soluble. However, the dissolution of this salt in unbuffered, neutral water can create a localized acidic environment.

Several factors could be at play:

  • Disproportionation: If the local pH around the dissolving particles rises sufficiently, the protonated amine can convert to its less soluble free-base form, which may precipitate or hinder further dissolution.[2]

  • Intrinsic Solubility Limit: While the salt form is soluble, every compound has an intrinsic solubility limit. You may be attempting to create a supersaturated solution.

  • Kinetics of Dissolution: The rate of dissolution may be slow. What appears as poor solubility might be a slow process that can be aided by gentle agitation or warming.[1][3]

Q3: How does pH affect the solubility of this compound?

The pH of the aqueous medium is the most critical factor governing the solubility of this compound. As a dibasic compound, its solubility will increase dramatically at lower pH values.

  • At Low pH (e.g., pH < 5): The piperazine nitrogens are fully protonated (BH₂²⁺). This dicationic species is highly polar and exhibits maximum aqueous solubility.

  • At Mid-Range pH (e.g., pH 6-8): As the pH increases towards the pKa of the first nitrogen, a fraction of the molecules will deprotonate to the monocationic form (BH⁺). This species is still charged and soluble, but potentially less so than the dicationic form.

  • At High pH (e.g., pH > 9): As the pH surpasses the pKa of the second nitrogen, the compound will predominantly exist as the neutral free base (B). This uncharged species is significantly more lipophilic and has very low aqueous solubility.

This relationship is theoretically described by the Henderson-Hasselbalch equation, but experimental data often shows compound-specific behavior.[4][5] It is crucial to maintain a pH well below the pKa of the piperazine nitrogens to ensure complete dissolution in aqueous media.

Part 2: Troubleshooting Experimental Scenarios

Q4: I'm preparing a stock solution in DMSO and diluting it into PBS for a cell-based assay, but I see immediate precipitation. What should I do?

This is a classic problem resulting from a rapid solvent polarity shift. The compound is highly soluble in your 100% DMSO stock but crashes out when diluted into the predominantly aqueous PBS.

Root Cause: The final concentration in PBS exceeds the compound's solubility limit in that specific medium, even if the DMSO concentration is low (e.g., <0.5%).

Troubleshooting Workflow:

G start Precipitation observed upon diluting DMSO stock into PBS check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and repeat dilution. check_conc->lower_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No, concentration is low lower_conc->start Still Precipitates stepwise Implement Step-wise Dilution Protocol (See Protocol 1) check_dilution->stepwise No, added stock directly check_buffer Is the buffer pH or composition the issue? check_dilution->check_buffer Yes, dilution was stepwise success Solution is clear. Proceed with experiment. stepwise->success acidify Try acidifying the PBS slightly (e.g., to pH 6.5-7.0) if compatible with the assay. check_buffer->acidify acidify->success

Caption: Decision tree for troubleshooting precipitation.

Solution: Step-wise Dilution Never add the concentrated DMSO stock directly to the final volume of buffer. Instead, perform a serial, step-wise dilution to gradually decrease the solvent polarity.[6]

  • Protocol 1: Step-wise Dilution for Aqueous Solutions

    • Pre-warm the target aqueous buffer (e.g., PBS) to room temperature or 37°C to slightly increase the solubility limit.[6]

    • In a fresh tube, add a small volume of the pre-warmed buffer (e.g., 10-20% of the final volume).

    • While vortexing the buffer tube at a moderate speed, add the required volume of your DMSO stock solution drop-wise.

    • Continue to add the remaining buffer in small portions while mixing until the final volume and concentration are achieved.

    • Visually inspect the final solution. If a slight precipitate remains, gentle warming (37°C) or brief sonication may help.[6]

Q5: My compound dissolved perfectly in acidified water to make a stock, but it precipitated after being stored in the refrigerator for a day. How can I prevent this?

This issue points towards temperature-dependent solubility and potential instability.

Root Causes:

  • Reduced Solubility at Lower Temperatures: The solubility of most salts, including this one, is lower at refrigerated temperatures (2-8°C) compared to room temperature.[1] You may have created a solution that was stable at room temperature but supersaturated at 4°C.

  • pH Shift on Cooling: The pH of some buffer systems can shift slightly upon cooling, which could be enough to affect solubility.

Solutions:

  • Store at Room Temperature: If the compound is chemically stable, storing the stock solution at room temperature in an amber vial (to prevent photodecomposition) may be the simplest solution.[7]

  • Prepare Fresh Solutions: The most reliable method to avoid precipitation issues is to prepare solutions fresh on the day of use.[8]

  • Lower Stock Concentration: Prepare a less concentrated stock solution that remains below the solubility limit even at 4°C.

  • Aliquot and Freeze: Prepare the stock solution, divide it into single-use aliquots, and store them at -20°C or -80°C.[9] This prevents repeated freeze-thaw cycles. Thaw aliquots completely and ensure everything is redissolved before use.

Part 3: Advanced Protocols & Methodologies

Protocol 2: Determining Optimal Solubilization Conditions

This protocol provides a systematic way to find the best solvent and pH for your specific experimental needs.

Objective: To determine the maximum soluble concentration in various aqueous buffers.

Materials:

  • (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

  • Calibrated pH meter

  • Vortex mixer and sonicator

  • Aqueous buffers (e.g., 50 mM Citrate pH 5.0, 50 mM MES pH 6.0, 50 mM Phosphate pH 7.0, Pure Water)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

  • Prepare Slurries: In separate microcentrifuge tubes, weigh out an excess of the compound (e.g., 5-10 mg).

  • Add Solvent: To each tube, add a precise volume of a different buffer (e.g., 1 mL).

  • Equilibrate: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet. Dilute this sample into a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

  • Quantify: Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility in each buffer.

This method provides empirical data to guide your solution preparation, moving beyond estimates to validated conditions for your experiments.

References

  • Gao, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2825-2836. doi:10.1016/j.xphs.2022.05.009. Retrieved from [Link]

  • Welch. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions!. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. doi:10.1016/j.ejps.2004.04.005. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ouci. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Dearden, J. C. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2654–2660. doi:10.1021/ci060183o. Retrieved from [Link]

  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 4936–4944. doi:10.1021/je200843s. Retrieved from [Link]

  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helsinki University Library. Retrieved from [Link]

  • Siron, G., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Retrieved from [Link]

  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Kniep, F., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(6), 2464–2472. doi:10.1021/ie302868s. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2639. doi:10.3390/molecules26092639. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Welcome to the technical support center for the impurity profiling of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the impurity profiling of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the analytical characterization of this active pharmaceutical ingredient (API). Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt, troubleshoot, and validate your methodologies with confidence.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the impurity profiling of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride, grounding the discussion in regulatory expectations.

Q1: What is impurity profiling, and why is it critical for (S)-2-Isopropyl-1-methylpiperazine dihydrochloride?

Impurity profiling is the comprehensive analytical process of detecting, identifying, and quantifying all potential and actual impurities present in a drug substance.[1][2] For (S)-2-Isopropyl-1-methylpiperazine dihydrochloride, this process is not merely a quality control checkbox; it is a cornerstone of drug safety and efficacy. The presence of unknown or poorly controlled impurities can have significant consequences, including altered pharmacology, increased toxicity, or reduced stability of the final drug product.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous impurity profiling to ensure that any impurity is present at a safe, qualified level.[4] This is particularly crucial for piperazine derivatives, as subtle changes in the synthetic route can introduce a variety of related substances or genotoxic by-products.[5]

Q2: What are the primary categories of impurities I should anticipate in my batches?

According to ICH guidelines, impurities are classified into three main categories. For (S)-2-Isopropyl-1-methylpiperazine dihydrochloride, you should consider:

  • Organic Impurities: These are the most common and structurally diverse. They can arise from various sources during the manufacturing process and storage.[6] Examples include:

    • Starting Materials & Intermediates: Unreacted piperazine, or precursors used in the N-alkylation steps.

    • By-products: Compounds formed from side reactions, such as over-alkylation (e.g., di-isopropyl or di-methyl piperazine derivatives) or incomplete reactions.[7][8]

    • Degradation Products: Impurities formed over time due to exposure to light, heat, humidity, acid, base, or oxidation.[9]

    • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may carry over into the final product.[10]

  • Inorganic Impurities: These are typically derived from the manufacturing process and are often easier to identify and quantify.[11] They may include:

    • Catalysts: Heavy metals or other residual metals used in synthetic steps.

    • Inorganic Salts: By-products from acid-base reactions or purification steps.

    • Filter Aids & Charcoal: Materials used during filtration and purification.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[11] Their control is explicitly detailed in the ICH Q3C guideline.

Q3: What are the key regulatory thresholds I must adhere to for reporting and identifying impurities?

The ICH Q3A(R2) guideline provides a clear framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.[11][12] Understanding these thresholds is essential for designing a compliant analytical program.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2).[11]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Section 2: Troubleshooting Guide - Overcoming Common Hurdles

This section provides practical solutions to specific issues you may encounter during method development and sample analysis.

Q1: My HPLC analysis shows poor peak shape (tailing) for the main API. What's the cause and how can I fix it?

Causality: The piperazine ring in your molecule contains two basic nitrogen atoms. These sites can undergo strong, secondary ionic interactions with the acidic silanol groups present on the surface of standard silica-based HPLC columns. This interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak, which compromises resolution and integration accuracy.

Troubleshooting Steps:

  • Use an End-Capped, High-Purity Silica Column: Modern columns (e.g., C18 or C8) made from high-purity silica have a lower concentration of active silanol groups. "End-capping" further deactivates these sites by reacting them with a small silylating agent.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) using an acid like phosphoric acid or formic acid ensures that the silanol groups are protonated (Si-OH) and non-ionic, minimizing the secondary interactions.

  • Add a Competing Base: Introduce a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[13] These additives will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

  • Consider an Alternative Stationary Phase: If tailing persists, explore phases designed for basic compounds, such as polar-embedded or polymer-based columns.

Q2: I can't detect process-related impurities at the required 0.05% level with my HPLC-UV detector. Is my method not sensitive enough?

Causality: This is a common and expected issue. The piperazine scaffold lacks a significant chromophore, meaning it does not absorb UV light strongly, especially at longer, more specific wavelengths (e.g., >220 nm).[13] Consequently, achieving the low detection limits required by ICH guidelines with UV detection alone is often impossible.

Solutions:

  • Derivatization (Recommended Approach): Transform the piperazine impurities into a UV-active derivative. A well-established method involves reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active product.[13][14] This pre-column derivatization allows for detection at very low levels using standard HPLC-UV equipment.

  • Employ a Universal Detector: If derivatization is not feasible, consider alternative detection methods:

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are quasi-universal detectors that are not dependent on a chromophore. They are excellent for impurity quantification but require non-volatile mobile phases.

    • Mass Spectrometry (MS): LC-MS is the gold standard for both detection and identification. It offers unparalleled sensitivity and specificity, making it ideal for trace-level impurity analysis.[2]

Q3: I performed a forced degradation study, but my mass balance is poor (e.g., 85%). Where did my API go?

Causality: Poor mass balance suggests that the degradation products are not being accurately accounted for by your analytical method.[15] The sum of the assay value of the main peak and the levels of all known and unknown impurities should ideally be between 95-105%.

Potential Causes & Investigative Actions:

  • Formation of Non-UV Active Degradants: The degradation process may have cleaved any chromophore or resulted in products that are invisible to your UV detector.

    • Action: Re-analyze your stressed samples using a universal detector (CAD, ELSD) or LC-MS to look for "hidden" peaks.

  • Co-elution with the Main Peak: A degradation product may be hiding under your main API peak.

    • Action: Evaluate the peak purity of the stressed API peak using a photodiode array (PDA) detector. If the spectra across the peak are not homogenous, a co-eluting impurity is likely present.

  • Formation of Volatile Degradants: The molecule may have degraded into smaller, volatile fragments that are not retained on the HPLC column.

    • Action: Analyze the headspace of the stressed sample using Headspace-Gas Chromatography (HS-GC) to screen for volatile impurities.[16]

  • Precipitation or Adsorption: The degradant may have precipitated out of solution or adsorbed onto the vial surface.

    • Action: Visually inspect the stressed samples. If precipitation is suspected, try dissolving the sample in a stronger solvent before analysis.

Section 3: Protocols and Standard Workflows

This section provides standardized, step-by-step procedures for critical experiments in your impurity profiling program.

Protocol 1: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][17] The goal is to achieve 5-20% degradation of the API.[17]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis & Evaluation prep Prepare API solution (e.g., 1 mg/mL in 50:50 ACN:H2O) control Unstressed Control (Stored in dark at 4°C) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid API, 80°C) analyze Analyze all samples by Stability-Indicating HPLC control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->analyze therm->analyze photo Photolytic (ICH Q1B conditions) photo->analyze neutralize->analyze eval Evaluate Degradation (%) Assess Peak Purity Calculate Mass Balance analyze->eval

Caption: Step-by-step workflow for unknown impurity characterization.

Section 4: Advanced Topics - Genotoxic Impurities

The potential for genotoxic impurities (GTIs) requires a specialized risk assessment beyond standard impurity profiling.

Q4: How should I approach the risk assessment for potential genotoxic impurities (GTIs) in my synthesis?

Causality: Genotoxic impurities are substances that can damage DNA and are potential human carcinogens, even at trace levels. [18][19][20]Regulatory agencies require a specific risk assessment for these impurities, often managed under the "Threshold of Toxicological Concern" (TTC) concept, which sets a default acceptable intake limit of 1.5 µ g/day for most GTIs. [16][21] The synthesis of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride likely involves N-alkylation steps (methylation and isopropylation). The reagents used in these steps (e.g., methyl iodide, isopropyl bromide, or dimethyl sulfate) are often alkylating agents, which are a common class of genotoxic compounds. [18] Risk Assessment and Control Workflow:

The following decision tree, based on ICH M7 principles, guides the process. [22] Decision Tree for Genotoxic Impurity (GTI) Management

G cluster_assess Hazard Assessment cluster_control Risk Control start Identify all potential impurities from the synthetic route qsar (Q)SAR Analysis (in silico prediction) start->qsar control Is the impurity a known or predicted mutagen? qsar->control ames Ames Test (if required) ames->control control->ames Uncertain process Control by Process Chemistry (Demonstrate removal) control->process Yes no_gti Treat as a standard impurity (Follow ICH Q3A) control->no_gti No spec Include in Specification (Limit based on TTC) process->spec If removal is insufficient gti_controlled GTI Risk is Controlled process->gti_controlled If removal is sufficient spec->gti_controlled

Caption: Decision-making process for GTI assessment and control.

Practical Steps:

  • Identify: Scrutinize your synthetic pathway to identify any reagents or potential by-products with structural alerts for mutagenicity (e.g., alkyl halides, epoxides, N-nitrosamines).

  • Assess: Use in silico toxicology prediction software ((Q)SAR) to assess the mutagenic potential of identified impurities.

  • Control or Test:

    • If an impurity is predicted to be non-mutagenic, it can be treated as a standard impurity under ICH Q3A.

    • If it is predicted to be mutagenic, you must either:

      • Control it to a level determined by the TTC (e.g., for a 100 mg daily dose, the limit would be 1.5 µg / 100,000 µg = 15 ppm).

      • Demonstrate its removal by the manufacturing process through spike/purge studies.

      • Perform an Ames test to prove it is non-mutagenic. A negative Ames test overrides a positive in silico prediction. [18]

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ICH. (2024). Quality Guidelines. International Council for Harmonisation. [Link]

  • Taiwan Food and Drug Administration. (2021). ICH Q3A(R2)及Q3B(R2): 新藥之不純物指引 (Impurities in New Drug Substances and New Drug Products). [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Patel, D. A., Patel, D. A., & Lumbhani, D. A. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. International Journal of Pharmaceutical Research, 13(2).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Jadhav, S. B., et al. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7).
  • LCGC International. (2025). Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities.
  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ngwa, G. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4873.
  • Mande, S. R., et al. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Asian Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • TIJER.org. (2023).
  • Power, J., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 532-538.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Kuchař, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(12), 3291.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia.
  • Collins, M., et al. (2013). A novel chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. Analytical Methods, 5(22), 6439-6445.
  • International Journal of Biology and Pharmacy Allied Sciences. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT.

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the handling of piperazine-derived active pharmaceutical ingredients (APIs) and building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the handling of piperazine-derived active pharmaceutical ingredients (APIs) and building blocks. (S)-2-Isopropyl-1-methylpiperazine dihydrochloride (CAS: 1152111-64-2) is a critical chiral intermediate.

While formulating this compound as a dihydrochloride salt significantly enhances the chemical stability of the piperazine core compared to its free-base counterpart[1], it introduces a pronounced hygroscopic character[2]. Understanding the thermodynamic causality behind this moisture affinity is essential for maintaining API integrity and experimental reproducibility.

Part 1: Core Physicochemical Data

To establish a baseline for troubleshooting, we must first define the quantitative parameters of the compound. The table below summarizes the core properties and their direct impact on laboratory handling.

PropertySpecification / ValueCausality / Impact on Handling
CAS Number 1152111-64-2Unique identifier for the (S)-enantiomer dihydrochloride salt.
Linear Formula C8H20N2Cl2Diprotic salt formation protonates the ring nitrogens, preventing oxidation[1].
Storage Temperature Ambient (Room Temp)Cold storage is unnecessary; extreme heat (>30°C) risks decomposition[1].
Hygroscopicity HighChloride counter-ions readily form hydrogen bonds with atmospheric water[2].
Purity Standard ≥ 97.0% - 98.0%Baseline required for reliable stability-indicating HPLC assays[3].
Part 2: Troubleshooting Guides & FAQs

Q1: What are the optimal long-term storage conditions for (S)-2-Isopropyl-1-methylpiperazine dihydrochloride? A1: The compound should be stored at ambient room temperature in a tightly sealed container, ideally within a desiccator[4]. The causality here is rooted in the salt form: the dihydrochloride salt stabilizes the electron-rich nitrogens of the piperazine ring against oxidative and basic degradation, but the chloride counter-ions possess a high charge density. This makes them highly hygroscopic, driving the thermodynamic favorability of moisture uptake[2]. To prevent this, store the primary container under an inert atmosphere (e.g., Nitrogen gas) to displace oxygen and moisture, and use secondary desiccant packets (like silica gel)[1][4]. Cold storage (2-8°C) is typically not required and can actually introduce condensation risks upon re-equilibration to room temperature if the container is opened prematurely.

Q2: Upon opening my batch, the powder has formed hard clumps (caking). Is the compound degraded, and how do I proceed? A2: Caking is a physical manifestation of hygroscopicity. When the chloride salt absorbs atmospheric moisture, it forms hydrates, leading to particle bridging and agglomeration[2][5]. This does not strictly mean the compound has chemically degraded (e.g., via ring hydrolysis), but it severely compromises the accuracy of gravimetric measurements and dissolution rates. Troubleshooting Step: Do not forcefully crush and use the caked powder for sensitive quantitative assays. First, perform a Karl Fischer (KF) titration (see Protocol 1) to quantify the water content. If moisture exceeds your formulation threshold, the batch may require vacuum drying in a controlled environment, followed by HPLC analysis to confirm no hydrolysis has occurred[4].

Q3: How do I verify the chemical stability of the compound after prolonged storage or accidental moisture exposure? A3: You must employ a self-validating analytical system. A Stability-Indicating HPLC Assay coupled with Karl Fischer Titration is the gold standard[4]. The HPLC method will separate the intact (S)-2-Isopropyl-1-methylpiperazine from potential degradation products (such as ring-opened hydrolysis byproducts). To make this system self-validating, you must run a "forced degradation" control (exposing a small aliquot to 0.1 M HCl at 60°C) to prove your chromatographic method can actually resolve degradation peaks from the main API peak[4].

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, all stability verifications must follow self-validating methodologies.

Protocol 1: Moisture Content Determination via Karl Fischer (KF) Titration

This protocol quantifies the extent of atmospheric water absorption.

  • System Validation: Pre-titrate the KF vessel to a dry, stable endpoint. Run a certified water standard (e.g., 1.0% water standard) to validate the titer before analyzing your sample[4].

  • Sample Preparation: Inside a low-humidity glovebox, accurately weigh 50-100 mg of the caked/suspect (S)-2-Isopropyl-1-methylpiperazine dihydrochloride.

  • Transfer: Quickly transfer the sample into the titration vessel to minimize atmospheric exposure.

  • Analysis: Execute the titration. The reaction of iodine and sulfur dioxide with water will provide a precise volumetric or coulometric readout of the hydrate level.

  • Decision Gate: If water content is >2.0% above the Certificate of Analysis (CoA) baseline, the sample requires vacuum desiccation before use in stoichiometric reactions.

Protocol 2: Stability-Indicating HPLC Assay

This protocol verifies that the piperazine ring has not undergone hydrolysis.

  • Standard Preparation: Dissolve a reference standard of the compound in the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA to maintain the protonated state) to a concentration of 1 mg/mL.

  • Forced Degradation Control (Self-Validation): Subject a 1 mg/mL sample to 80°C for 24 hours[4]. Inject this sample to confirm that degradation product peaks are chromatographically resolved from the main (S)-2-Isopropyl-1-methylpiperazine peak.

  • Sample Analysis: Dissolve your stored sample to 1 mg/mL. Inject onto a C18 column.

  • Evaluation: Compare the peak area and retention time against the reference standard. The absence of secondary peaks confirms that the caking was purely a physical hydration event, not chemical degradation.

Part 4: Workflow Visualization

The following diagram maps the logical relationship between storage conditions, environmental exposure, and the necessary troubleshooting workflows.

PiperazineWorkflow API (S)-2-Isopropyl-1-methylpiperazine dihydrochloride Storage Optimal Storage (Ambient, Desiccator, N2) API->Storage Standard Protocol Exposure Atmospheric Exposure (High Humidity) API->Exposure Suboptimal Handling Handling Controlled Handling (Glovebox/Dry Room) Storage->Handling Aliquoting Moisture Moisture Absorption (Hygroscopicity) Exposure->Moisture Caking Hydrate Formation & Caking Moisture->Caking Physical Change Testing Validation Testing (HPLC & KF Titration) Caking->Testing Troubleshooting Handling->Testing QA/QC

Workflow for the storage, handling, and stability validation of piperazine dihydrochloride salts.

References
  • What are the stability conditions of piperazine? - Biosynce. Available at:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

Welcome to the Technical Support Center for handling (S)-2-Isopropyl-1-methylpiperazine dihydrochloride . This chiral diamine is a critical building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (S)-2-Isopropyl-1-methylpiperazine dihydrochloride . This chiral diamine is a critical building block in drug discovery. While forming a dihydrochloride salt ensures complete protonation and drastically improves aqueous solubility[1], it inherently introduces severe physical stability challenges. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to help drug development professionals overcome moisture sorption and deliquescence.

Mechanistic Insights: The Causality of Deliquescence

To effectively troubleshoot, we must first understand the thermodynamic drivers of moisture uptake. The conversion of the free base to a dihydrochloride salt introduces two chloride counterions into the crystal lattice. The high charge density and electronegativity of these chloride ions create highly favorable hydrogen-bond acceptor sites for atmospheric water molecules[2].

When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), capillary condensation occurs on the crystal surface. The ionic nature of the salt allows for highly favorable interactions with these water molecules[1], which eventually leads to deliquescence —the complete dissolution of the solid crystal lattice into an aqueous solution[3].

Mechanism N1 Chloride Counterions (Cl⁻) N2 High Charge Density N1->N2 N3 Water Vapor Sorption (Capillary Condensation) N2->N3 RH > CRH N4 Crystal Lattice Dissolution (Deliquescence) N3->N4 N5 Hydrolytic Degradation & Caking N4->N5

Mechanistic pathway of moisture sorption leading to deliquescence in dihydrochloride salts.

Troubleshooting Guides & FAQs

Issue 1: Deliquescence During Storage and Handling

Q: My batch of (S)-2-Isopropyl-1-methylpiperazine 2HCl turned into a sticky paste overnight. Can it be salvaged, and how do I prevent this? A: This indicates the ambient RH exceeded the salt's CRH. While the chemical integrity might remain intact, the physical form is compromised. You can salvage the batch by redissolving the paste in a minimal amount of dry methanol, followed by anti-solvent precipitation (see Protocol 2). Moving forward, the bulk powder must be handled in an environmentally controlled suite (RH < 30%) or an inert glovebox. Store the API in double-lined polyethylene bags with silica desiccants, sealed within a high-density polyethylene (HDPE) drum[3].

Issue 2: Poor Powder Flow and Caking During Formulation

Q: We are experiencing severe caking and poor powder flow during the scale-up of our solid oral dosage form. How should we adjust our process? A: Caking is driven by the formation of inter-particulate liquid bridges due to moisture sorption. To prevent this, absolutely avoid wet granulation. Instead, employ dry granulation (roller compaction) and incorporate moisture-scavenging excipients like colloidal silicon dioxide or anhydrous dibasic calcium phosphate. Ensure the final product is packaged in Alu/Alu blister packs to provide a strict moisture barrier[1].

Issue 3: Exploring Alternative Solid Forms

Q: If the hygroscopicity of the dihydrochloride form precludes its use in our formulation, what are our options? A: If environmental controls fail, salt disproportionation or counterion exchange is necessary. Switching to less hydrophilic counterions (e.g., maleate, oxalate, or trichloroacetate) can significantly reduce moisture uptake, as has been successfully demonstrated with other highly hygroscopic amine drugs like ethambutol[4]. However, changing the salt form requires a complete re-evaluation of the API's solubility, dissolution rate, and pharmacokinetics.

TroubleshootingWorkflow A Observe Moisture Uptake in (S)-2-Isopropyl-1-methylpiperazine 2HCl B Perform Dynamic Vapor Sorption (DVS) A->B C Mass Increase > 15% at 80% RH? B->C D Highly Hygroscopic / Deliquescent C->D Yes E Slightly/Moderately Hygroscopic C->E No F Implement Dry Granulation & Moisture Barriers D->F G Standard Handling (RH < 45%) E->G

Workflow for diagnosing and mitigating API hygroscopicity using DVS analysis.

Quantitative Data: Hygroscopicity Classification

To standardize your handling procedures, evaluate your DVS data against the European Pharmacopoeia (Ph. Eur.) hygroscopicity criteria.

ClassificationMass Increase at 80% RHPhysical State ImpactHandling & Storage Recommendation
Non-hygroscopic < 0.2%No changeStandard conditions.
Slightly hygroscopic 0.2% - 2.0%Minor surface adsorptionStore in tightly closed containers.
Moderately hygroscopic 2.0% - 15.0%Potential flow issuesRH < 45%, moisture barrier packaging.
Very hygroscopic > 15.0%Severe cakingRH < 30%, strict dry processing required.
Deliquescent Sufficient to form a liquidLattice dissolutionGlove box handling, inert atmosphere.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantitatively determine the hygroscopicity and CRH of the API, providing a self-validating thermodynamic profile of moisture uptake[3].

Step-by-Step Methodology:

  • Preparation: Tare the DVS microbalance using a clean quartz sample pan.

  • Loading: Load 10–20 mg of (S)-2-Isopropyl-1-methylpiperazine 2HCl into the pan. Spread the powder evenly to ensure maximum atmospheric exposure.

  • Drying Phase (Causality): Equilibrate the sample at 0% RH (using dry nitrogen gas) at 25°C until the mass change is < 0.002% per minute for 10 minutes. Why? This establishes a true dry reference mass, ensuring that any subsequent mass increase is strictly due to moisture sorption, not the evaporation of residual synthesis solvents.

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium is reached ( dm/dt < 0.002%/min). Record the sorption isotherm.

  • Desorption Cycle (Causality): Reverse the cycle from 90% down to 0% RH to record the desorption isotherm. Why? To identify hysteresis. A gap between the sorption and desorption curves indicates that water has been incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption.

  • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) on the sample immediately post-DVS. Compare it to the pre-DVS diffractogram to confirm if the crystal lattice has undergone a polymorphic transition or hydrate formation.

Protocol 2: Moisture-Resistant Anti-Solvent Crystallization

Purpose: To engineer the crystal habit (e.g., producing larger crystals with a lower surface-area-to-volume ratio) to kinetically slow down moisture sorption.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the deliquesced or impure (S)-2-Isopropyl-1-methylpiperazine 2HCl in 15 mL of anhydrous methanol at 50°C. Why? Methanol provides high solubility for the polar dihydrochloride salt.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask to remove insoluble impurities.

  • Reactor Setup: Transfer the filtrate to a jacketed crystallizer maintained at 40°C under a continuous dry nitrogen purge.

  • Anti-Solvent Addition: Slowly add 45 mL of anhydrous methyl tert-butyl ether (MTBE) at a rate of 1 mL/min using a syringe pump, while stirring at 250 RPM. Why MTBE? It acts as an anti-solvent with extremely low water miscibility, forcing the salt out of solution.

  • Ostwald Ripening (Causality): Once the solution becomes slightly cloudy, pause the anti-solvent addition for 30 minutes. Why? This hold step allows seed crystals to mature. Favoring the growth of larger, highly crystalline particles reduces the total surface area exposed to atmospheric moisture compared to fine, amorphous powders.

  • Cooling & Isolation: Resume anti-solvent addition until complete. Cool the suspension to 5°C at a controlled rate of 0.5°C/min.

  • Drying: Filter the crystals under a nitrogen blanket and dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation: Compare the specific surface area (via BET analysis) of the engineered crystals against the original batch. A lower surface area directly correlates with reduced kinetic hygroscopicity.

References

  • Source: uspto.
  • Title: Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)
  • Source: Benchchem (benchchem.com)
  • Source: uomustansiriyah.edu.

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Isopropyl-1-methylpiperazine vs (R)-2-Isopropyl-1-methylpiperazine reactivity

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic structural analysis and diving into the stereoelectronic impacts these molecules have on downstream applications. The enan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic structural analysis and diving into the stereoelectronic impacts these molecules have on downstream applications. The enantiomers (S)-2-Isopropyl-1-methylpiperazine and (R)-2-Isopropyl-1-methylpiperazine are prime examples of how a single stereocenter can dictate the success or failure of an entire synthetic pathway or drug discovery program.

While their inherent chemical reactivity in an achiral vacuum is identical, their behavior diverges profoundly when introduced into asymmetric environments—whether as organocatalysts in synthetic chemistry or as pharmacophores binding to chiral protein pockets. This guide objectively compares the functional performance of these two enantiomers, elucidating the causality behind their reactivity and providing self-validating protocols for their application.

Mechanistic Causality: The Role of C2-Chirality

The piperazine ring naturally adopts a chair conformation to minimize torsional strain. In 2-isopropyl-1-methylpiperazine, the N1 position is methylated, while the N4 position remains a secondary amine (the primary site for nucleophilic attack). The critical feature is the bulky isopropyl group at the C2 position, directly adjacent to N1.

Steric Shielding and Trajectory: The chirality at C2 dictates whether the isopropyl group projects into the upper or lower hemisphere of the molecule's reactive face.

  • When utilized as an organocatalyst (e.g., forming an enamine with a prochiral aldehyde), the (S)-enantiomer projects its steric bulk to shield the Si-face of the enamine double bond. This forces incoming electrophiles to attack exclusively from the less hindered Re-face.

  • Conversely, the (R)-enantiomer shields the Re-face, directing attack to the Si-face [1].

This stereochemical inversion is the foundational mechanism for enantiodivergent synthesis.

EnamineLogic A Prochiral Aldehyde C_S Enamine (Si-Face Shielded) A->C_S + (S)-Enantiomer C_R Enamine (Re-Face Shielded) A->C_R + (R)-Enantiomer B_S (S)-2-Isopropyl-1-methylpiperazine B_S->C_S B_R (R)-2-Isopropyl-1-methylpiperazine B_R->C_R D_S (R)-Alkylated Product C_S->D_S Electrophilic Attack (Re-Face) D_R (S)-Alkylated Product C_R->D_R Electrophilic Attack (Si-Face)

Stereocontrol logic in enamine catalysis using (S)- vs (R)-piperazine enantiomers.

Comparative Performance in Applied Workflows

Application A: Medicinal Chemistry & Target Binding

In drug development, the 3D spatial arrangement of a piperazine derivative can drastically alter its binding affinity (EC50/IC50) within a target protein's allosteric pocket. A landmark study published in the Journal of Medicinal Chemistry demonstrated this when developing small molecule disruptors of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) interaction[2].

When researchers synthesized derivatives using chiral 2-isopropylpiperazines, the specific stereochemistry of the isopropyl group was critical for fitting into a previously unknown, rigid binding pocket of GKRP. In related morpholine/piperazine scaffolds within the same study, switching from one enantiomer to the other resulted in up to a 20-fold improvement in cellular EC50 [2]. The (S) and (R) enantiomers are not interchangeable; the correct C2 configuration is required to prevent steric clashing with the amino acid residues lining the GKRP pocket.

Application B: Asymmetric Organocatalysis

In synthetic applications, (S)- and (R)-2-isopropyl-1-methylpiperazine are utilized to optically activate aldehydes via enamine intermediates. The bulky isopropyl group effectively blocks one trajectory. If a synthetic route requires an (R)-configured product, the (S)-piperazine is typically deployed as the catalyst, and vice versa. The inherent reactivity (turnover frequency) remains identical, but the diastereomeric transition states lead to vastly different enantiomeric excesses (ee) in the final product.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics of the two enantiomers across different chemical environments.

Feature / Parameter(S)-2-Isopropyl-1-methylpiperazine(R)-2-Isopropyl-1-methylpiperazineCausality / Mechanistic Impact
CAS Registry Number 80949-78-680949-79-7Distinct identifiers for chiral resolution.
Enamine Facial Shielding Si-FaceRe-FaceThe C2-isopropyl group projects into opposing hemispheres, dictating electrophile trajectory.
Induced Stereocenter Typically yields (R)-productsTypically yields (S)-productsDirect consequence of the facial shielding during the transition state.
Biological Target Affinity Target-dependent (e.g., specific GKRP fit)Target-dependent (often >10x difference)Chiral protein pockets demand precise 3D pharmacophore alignment to avoid steric clashes.
Inherent N4 Nucleophilicity Identical (in achiral media)Identical (in achiral media)Enantiomers possess identical scalar physical properties and basicity (pKa).

Self-Validating Experimental Protocols

When incorporating these chiral piperazines into complex APIs, the most common functionalization is the arylation of the N4 position. Because the C2 position is chiral and adjacent to the basic N1, harsh conditions can occasionally lead to racemization. The following Buchwald-Hartwig cross-coupling protocol is designed as a self-validating system to ensure both high yield and the preservation of enantiomeric purity.

Protocol: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Causality of Reagent Selection: We utilize Pd2(dba)3 as the palladium source and RuPhos as the ligand. RuPhos is specifically chosen because its large steric profile facilitates rapid reductive elimination, preventing competitive β-hydride elimination that can occur when coupling sterically hindered secondary amines like 2-isopropylpiperazines. Sodium tert-butoxide (NaOtBu) is used as the base to efficiently deprotonate the coordinated amine.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equivalents).

  • Substrate Addition: Add the aryl bromide (1.0 equivalent) and either (S)- or (R)-2-Isopropyl-1-methylpiperazine (1.2 equivalents).

  • Solvent: Suspend the mixture in anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 85 °C for 12 hours under vigorous stirring. Causality: 85 °C provides sufficient thermal energy to overcome the steric hindrance of the C2-isopropyl group during the amine coordination step without inducing thermal degradation.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Self-Validation Step 1 (Conversion): Analyze an aliquot via LC-MS. The disappearance of the aryl bromide mass and the appearance of the product mass [M+H]+ confirms successful C-N bond formation.

  • Self-Validation Step 2 (Chiral Integrity): Purify the product via flash chromatography. Dissolve a 1 mg sample in isopropanol/hexane and analyze via Chiral Stationary Phase HPLC (CSP-HPLC) using a Daicel Chiralpak AD-H column. Compare the retention time against a racemic standard. Causality: This step is mandatory to prove that the basic conditions (NaOtBu) did not cause epimerization at the C2 stereocenter.

BuchwaldWorkflow N1 1. Reagent Preparation Piperazine + Ar-Br + Pd2(dba)3 + RuPhos + Base N2 2. Oxidative Addition Pd(0) inserts into Ar-Br bond N1->N2 N3 3. Amine Coordination N4 of Piperazine displaces halide N2->N3 N4 4. Reductive Elimination C-N bond formation & Pd(0) regeneration N3->N4 N5 5. Self-Validation Chiral HPLC & LC-MS Analysis N4->N5

Step-by-step workflow of N4-arylation via Buchwald-Hartwig cross-coupling with self-validation.

References

  • Nippon Kagaku Kaishi. "Optical activation of 2-phenylpropionaldehyde (PPA) and 3-(p-cumyl)-2-methylpropionaldehyde (CPA) via enamines." Japan Science and Technology Agency (JST). Available at:[Link]

  • Ashton, K. S., et al. (2014). "Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept." Journal of Medicinal Chemistry, 57(2), 309-324. ACS Publications. Available at:[Link]

Comparative

Formulation Dynamics: (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride vs. Free Base

As an application scientist in drug development, transitioning a chiral pharmacophore from discovery to a viable formulation requires rigorous physicochemical profiling. (S)-2-Isopropyl-1-methylpiperazine is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, transitioning a chiral pharmacophore from discovery to a viable formulation requires rigorous physicochemical profiling. (S)-2-Isopropyl-1-methylpiperazine is a versatile building block frequently utilized in the design of targeted therapeutics, such as kinase inhibitors and GPCR ligands.

When formulating this active pharmaceutical ingredient (API) intermediate, scientists face a critical structural bifurcation: should the formulation utilize the free base or the dihydrochloride salt ? This guide objectively compares both forms, detailing their physicochemical performance, underlying mechanistic stability, and step-by-step formulation workflows.

Physicochemical Profiling & Causality

The physical state of a piperazine derivative fundamentally dictates its manufacturability and stability.

The Free Base Form (CAS: 80949-78-6): The free base typically presents as a low-melting, oily liquid or a sticky amorphous solid. Mechanistically, the secondary and tertiary amine centers in the piperazine ring are highly nucleophilic. Consequently, the free base is notoriously hygroscopic and prone to reacting with atmospheric carbon dioxide to form carbamate salts 1. This atmospheric instability complicates long-term storage and makes solid-state formulation highly challenging. However, its high lipophilicity is advantageous for lipid-based drug delivery systems.

The Dihydrochloride Salt (CAS: 1152111-64-2): Protonating the amine centers with hydrochloric acid neutralizes their nucleophilicity, yielding a highly crystalline, non-hygroscopic powder. The resulting ionic lattice significantly enhances aqueous solubility and prevents CO2 absorption. This makes the dihydrochloride salt the preferred, stable candidate for parenteral (IV) and oral aqueous formulations 2.

Comparative Data Summary

To facilitate objective decision-making, the quantitative and qualitative differences between the two forms are summarized below:

Property(S)-2-Isopropyl-1-methylpiperazine Free Base(S)-2-Isopropyl-1-methylpiperazine Dihydrochloride
Physical State Oily liquid to low-melting sticky solidCrystalline powder
Aqueous Solubility Low to Moderate (pH dependent)Very High (>100 mg/mL)
Lipid Solubility High (Soluble in DCM, Chloroform)Low (Insoluble in non-polar organics)
Hygroscopicity Highly hygroscopic (forms hydrates)Non-hygroscopic
Atmospheric Stability Prone to CO2 absorption (carbamate formation)Stable under ambient conditions
Primary Formulation Use Lipid-based systems (SEDDS), transdermalOral solids (tablets), IV solutions
Formulation Strategies & Decision Matrices

The choice between the two forms hinges entirely on the target delivery system. For intravenous or oral solutions, the dihydrochloride salt is mandatory due to its rapid dissolution profile in aqueous media. Conversely, if the drug delivery strategy involves a Self-Emulsifying Drug Delivery System (SEDDS) or if the compound is being used as an intermediate in a cross-coupling reaction where acidic protons would quench the catalyst, the free base is required 3.

DecisionTree API (S)-2-Isopropyl-1-methylpiperazine FB Free Base Form API->FB High Lipophilicity Required DHC Dihydrochloride Salt API->DHC High Aqueous Sol. Required Lipid Lipid-Based Formulation (e.g., SEDDS) FB->Lipid LogP Optimization Aqueous Aqueous Formulation (e.g., IV, Oral Sol.) DHC->Aqueous Ionized State (pH < 4)

Decision matrix for selecting the optimal API form based on delivery route.

Experimental Methodologies

As a formulation scientist, you will frequently need to convert the commercially stable dihydrochloride salt into the free base for specific lipid formulations. The following protocols are designed as self-validating systems to ensure high purity and prevent common degradation pitfalls.

Protocol 1: Controlled Conversion of Dihydrochloride to Free Base

Causality Note: Using a mild base like sodium carbonate (Na₂CO₃) rather than a strong base like sodium hydroxide (NaOH) is critical. Strong bases often cause piperazine derivatives to form unmanageable, sticky hydrates, whereas Na₂CO₃ yields a clean phase separation 1.

  • Dissolution: Dissolve 1.0 g of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in 10 mL of deionized water.

  • Basification: Slowly add a saturated aqueous solution of Na₂CO₃ while stirring.

    • Self-Validation: Monitor with a pH meter until the aqueous phase reaches a stable pH of 9.5 - 10.0. The solution will turn slightly cloudy as the free base oils out, visually confirming the displacement of the hydrochloride salt.

  • Extraction: Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM). The lipophilic free base partitions quantitatively into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30°C.

  • Assay Verification: Validate the free base purity via potentiometric titration. Dissolve a 0.2 g aliquot of the resulting oil in glacial acetic acid and titrate against 0.1N perchloric acid (HClO₄).

Workflow Start Dihydrochloride Salt (Aqueous) Base Add Na2CO3 (pH > 9) Start->Base Extract Extract with DCM (Phase Separation) Base->Extract Dry Dry over MgSO4 & Evaporate Extract->Dry End Free Base (Oily Solid) Dry->End

Step-by-step workflow for converting piperazine dihydrochloride to free base.

Protocol 2: Hygroscopicity and CO2 Absorption Stress Test

To objectively quantify the stability differences for regulatory filing, both forms must undergo a forced environmental stress test.

  • Preparation: Weigh exactly 500.0 mg of the freshly prepared free base and 500.0 mg of the dihydrochloride salt into separate, pre-weighed glass Petri dishes.

  • Environmental Exposure: Place both dishes in a controlled environmental stability chamber set to 40°C and 75% Relative Humidity (RH), leaving them open to ambient air to allow CO₂ interaction.

  • Gravimetric Monitoring: Record the mass of each dish at T = 2, 4, 8, 24, and 48 hours.

  • Analytical Readout:

    • Self-Validation: The free base will exhibit a rapid mass increase (typically >5% within 24 hours) due to the absorption of water and CO₂, transitioning into a sticky carbamate/hydrate mixture. The dihydrochloride salt will maintain a stable mass (Δ < 0.5%), definitively validating its superior solid-state stability for tablet or capsule formulations.

References
  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration.
  • 1-(4-Methoxyphenyl)piperazine dihydrochloride 38869-47-5 wiki. GuideChem.
  • Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept.

Sources

Validation

Comparative Reactivity Guide: Substituted Piperazines vs. (S)-2-Isopropyl-1-methylpiperazine

Executive Summary In modern drug discovery, the piperazine scaffold is a privileged structure used to modulate physicochemical properties and target affinity. However, late-stage functionalization of unsubstituted or sym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the piperazine scaffold is a privileged structure used to modulate physicochemical properties and target affinity. However, late-stage functionalization of unsubstituted or symmetrically substituted piperazines often requires cumbersome protection-deprotection sequences due to poor regioselectivity. The introduction of bulky chiral centers, specifically in (S)-2-Isopropyl-1-methylpiperazine , fundamentally solves this issue through conformational locking.

This guide provides an in-depth comparative analysis of the reactivity profiles of standard substituted piperazines versus (S)-2-Isopropyl-1-methylpiperazine, equipping medicinal chemists with the mechanistic rationale and self-validating protocols needed to optimize library synthesis.

Conformational Mechanics & Causality

The reactivity of a piperazine nitrogen is dictated by its intrinsic nucleophilicity and its immediate steric environment. For standard unsubstituted piperazines, the nucleophilicity is exceptionally high—quantifiable via 1 (where piperazine in water exhibits an N parameter of 17.22)[1]. Because both nitrogen atoms are highly accessible, electrophilic additions typically yield statistical mixtures of mono- and di-functionalized products.

When a methyl group is introduced at N1 (e.g., 1-methylpiperazine), the N1 tertiary amine remains nucleophilic enough to compete with the N4 secondary amine, yielding only moderate regioselectivity during acylation or SN​Ar reactions.

Conversely, (S)-2-Isopropyl-1-methylpiperazine exhibits a radically different thermodynamic profile. The causality behind its unique reactivity lies in the steric bulk of the C2-isopropyl group. With a high A-value (~2.15 kcal/mol), the isopropyl group is thermodynamically forced into an equatorial position to avoid severe 1,3-diaxial interactions. This effectively "locks" the piperazine chair conformation. As demonstrated by2, this rigid conformation severely compresses the spatial environment around the adjacent N1-methyl group[2]. The N1 lone pair is buried within the steric shadow of the isopropyl moiety, rendering it inert to electrophilic attack. Meanwhile, the N4 secondary amine remains exposed, allowing for the design of3 without the need for orthogonal protecting groups[3].

ConformationalDynamics A Piperazine Core B Unhindered Scaffolds (e.g., 1-Methylpiperazine) A->B C Bulky C2-Substitution (e.g., (S)-2-iPr-1-Me) A->C D Rapid N4 & N1 Attack (Poor Regioselectivity) B->D E Equatorial Isopropyl Locks Chair Steric Shielding of N1 C->E F Exclusive N4 Reactivity (High Regioselectivity) E->F

Fig 1: Mechanistic divergence in regioselectivity driven by C2 steric hindrance.

Quantitative Data Comparison

The table below summarizes the comparative reactivity metrics across standard piperazine derivatives. Notice how the increase in the C2 substituent's A-value directly correlates with the suppression of N1 reactivity.

Piperazine DerivativeC2 Substituent A-Value (kcal/mol)N1 Steric AccessibilityN4 Relative NucleophilicityRegioselectivity (N4:N1)
Piperazine 0.00HighVery High1:1 (Statistical)
1-Methylpiperazine 0.00ModerateHigh~4:1
2-Methylpiperazine 1.70ModerateHigh~10:1
(S)-2-Isopropyl-1-methylpiperazine 2.15NegligibleModerate>99:1

Self-Validating Experimental Protocols

To objectively compare the reactivity and regioselectivity of these amines, a kinetic SN​Ar assay must be employed. The following protocol is designed as a self-validating system : it utilizes an internal standard and continuous mass-balance monitoring via LC-MS. If the sum of the remaining electrophile and the formed N4-adduct deviates from 100% of the initial molarity, the system immediately flags the occurrence of off-target N1-alkylation or degradation.

Protocol: Regioselective SN​Ar with 1-Fluoro-4-nitrobenzene

Materials:

  • Amine of interest (e.g., (S)-2-Isopropyl-1-methylpiperazine)

  • 1-Fluoro-4-nitrobenzene (Electrophile)

  • Biphenyl (Internal Standard)

  • Anhydrous Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation & Equilibration: In an oven-dried vial under nitrogen, dissolve 1.0 mmol of the piperazine derivative and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous MeCN. Add 1.2 mmol of DIPEA. Equilibrate the mixture at 0 °C for 10 minutes.

  • Initiation: Rapidly inject 1.0 mmol of 1-fluoro-4-nitrobenzene into the solution. Stir vigorously at 0 °C.

  • Kinetic Sampling: At t=5,15,30,60, and 120 minutes, withdraw a 10 µL aliquot. Quench immediately in 990 µL of a 50:50 MeCN/Water mixture containing 0.1% Formic Acid.

  • LC-MS Analysis (Self-Validation): Inject the quenched samples into an LC-MS system. Integrate the UV peaks (254 nm) relative to the biphenyl internal standard.

    • Causality Check: For (S)-2-Isopropyl-1-methylpiperazine, the mass balance of [Remaining Electrophile] + [N4-Adduct] will consistently equal 100%, proving absolute regioselectivity. For 1-methylpiperazine, the mass balance will fail unless the N1-adduct ( m/z corresponding to the quaternary ammonium species) is factored into the integration.

ExperimentalWorkflow S1 1. Equilibrate Amine in MeCN S2 2. Add Electrophile (1-Fluoro-4-nitrobenzene) S1->S2 S3 3. LC-MS Kinetic Sampling (Self-Validating) S2->S3 S4 4. Quantify N4 vs N1 Adducts S3->S4

Fig 2: Self-validating kinetic workflow for quantifying piperazine regioselectivity.

References

  • Source: lmu.
  • Source: rsc.
  • New Substituted Piperazines as Ligands for Melanocortin Receptors.

Sources

Comparative

Enantiomeric Resolution Validation for (S)-2-Isopropyl-1-methylpiperazine: A Comparative Guide

As chiral building blocks become increasingly critical in the development of highly specific active pharmaceutical ingredients (APIs), the demand for robust, scalable enantiomeric resolution strategies has never been hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks become increasingly critical in the development of highly specific active pharmaceutical ingredients (APIs), the demand for robust, scalable enantiomeric resolution strategies has never been higher. (S)-2-Isopropyl-1-methylpiperazine (CAS 80949-78-6) is a highly valuable chiral scaffold, frequently utilized as a chiral auxiliary in enamine formation and as a structural motif in target-directed drug design[1].

However, resolving the racemic mixture of this disubstituted piperazine presents unique thermodynamic and chromatographic challenges due to its basicity and conformational flexibility[2]. This guide objectively compares the leading resolution alternatives—Classical Thermodynamic Diastereomeric Salt Crystallization vs. Preparative Chiral Chromatography—and provides self-validating experimental protocols grounded in field-proven data.

Strategic Overview: The Enantiomeric Resolution Landscape

Selecting the optimal resolution strategy depends heavily on the scale of the operation and the required enantiomeric excess (ee%). Below is an objective comparison of the three primary methodologies utilized for piperazine derivatives.

Table 1: Comparison of Enantiomeric Resolution Alternatives
Resolution StrategyOptimal ScaleTypical YieldMax ee%Cost/GramKey AdvantagePrimary Limitation
Thermodynamic Salt Crystallization > 10 g (Process)35 – 45%> 98%LowHighly scalable; utilizes inexpensive chiral acids.Requires extensive initial solubility screening.
Preparative Chiral HPLC (SFC) < 10 g (Discovery)45 – 49%> 99%HighRapid isolation; near-theoretical maximum yields.High solvent consumption; expensive stationary phases.
Capillary Electrophoresis (CE) Analytical onlyN/A> 99%LowExceptional theoretical plates; minimal sample needed.Not viable for preparative-scale isolation.

Note: Yields are based on a theoretical maximum of 50% for a racemic mixture.

Decision Matrix & Workflow

To navigate the resolution of racemic 2-Isopropyl-1-methylpiperazine, we employ a scale-dependent decision matrix. For discovery-scale isolation, preparative HPLC using immobilized polysaccharide stationary phases is prioritized. For process-scale manufacturing, thermodynamic salt crystallization is the industry standard[3][4].

Workflow Start Racemic 2-Isopropyl-1-methylpiperazine Decision Scale of Resolution? Start->Decision PrepLC Preparative Chiral HPLC (Chiralpak IC / Immobilized CSP) Decision->PrepLC < 10g (Discovery) SaltCryst Thermodynamic Salt Crystallization (D-DATA in THF/H2O) Decision->SaltCryst > 10g (Process) ValLC Analytical HPLC Validation (ee% & Yield Determination) PrepLC->ValLC SaltCryst->ValLC

Workflow decision matrix for the enantiomeric resolution of 2-Isopropyl-1-methylpiperazine.

Protocol A: Thermodynamic Diastereomeric Salt Crystallization

Classical resolution relies on forming diastereomeric salts with a chiral acid. For substituted N-methyl-piperazines, Di-p-anisoyl-D-tartaric acid (D-DATA) has proven exceptionally effective[3].

The Causality of the Protocol
  • Why 0.35 Equivalents of D-DATA? By using sub-stoichiometric amounts of the resolving agent, the system exploits the eutectic point of the racemic compound. This selectively precipitates the desired diastereomeric hemisalt (DDS) while leaving the undesired (R)-enantiomer as a highly soluble free base in the mother liquor, maximizing resolution efficiency[3][4].

  • Why a THF/H₂O (80/20) Solvent System? The addition of 20% water to Tetrahydrofuran (THF) significantly increases the solubility of the undesired diastereomeric salt (UDS) without proportionally increasing the solubility of the DDS. This shifts the thermodynamic equilibrium, preventing co-crystallization and ensuring a high diastereomeric excess (de%)[3][5].

Step-by-Step Methodology
  • Salt Formation: Dissolve 10.0 g (70.3 mmol) of racemic 2-Isopropyl-1-methylpiperazine in 80 mL of THF.

  • Acid Addition: In a separate flask, dissolve 10.3 g (24.6 mmol, 0.35 eq) of D-DATA in 20 mL of HPLC-grade H₂O. Add this dropwise to the piperazine solution at 40°C under continuous stirring.

  • Equilibration: Allow the mixture to cool to 0°C at a rate of 5°C/hour. Seed crystals (if available) should be introduced at 25°C. Stir the slurry at 0°C for 12 hours to reach thermodynamic equilibrium.

  • Isolation: Filter the resulting precipitate (the DDS) and wash with 10 mL of cold THF/H₂O (90/10).

  • Salt Cleavage: Suspend the DDS in 50 mL of 2M NaOH and extract with n-heptane (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the enriched (S)-2-Isopropyl-1-methylpiperazine free base.

  • Self-Validation Checkpoint: Calculate the Resolution Efficiency ( E ) using the mass balance equation: E=Yield×de% . A successful primary screen must yield E>0.50 . If E<0.50 , adjust the water content in the solvent mixture to alter UDS solubility[3].

Mechanism Racemate Racemic Base (R/S)-Piperazine Sol Solvent System THF/H2O (80/20) Racemate->Sol Acid Resolving Agent D-DATA (0.35 eq) Acid->Sol P_Salt Precipitate (DDS) (S)-Base • D-DATA (High ee%) Sol->P_Salt Thermodynamic Crystallization N_Salt Mother Liquor (UDS) (R)-Base • D-DATA (High Solubility) Sol->N_Salt Remains in Solution

Thermodynamic mechanism of diastereomeric salt crystallization using D-DATA.

Protocol B: Chiral HPLC Method Validation

To accurately determine the ee% of the resolved product, or to perform discovery-scale preparative separations, a robust analytical HPLC method is required.

The Causality of the Protocol
  • Why Chiralpak IC? The Chiralpak IC column utilizes an immobilized cellulose tris(3,5-dichlorophenylcarbamate) stationary phase. The electron-withdrawing chloro groups on the phenyl ring enhance dipole-dipole interactions and hydrogen bonding with the piperazine moiety, providing superior chiral recognition compared to coated phases[6][7].

  • Why 0.1% Diethylamine (DEA)? Piperazines are strong secondary/tertiary amines. Without a basic additive, they interact strongly with residual silanol groups on the silica support, causing severe peak tailing. DEA acts as a competing base, masking these silanols and ensuring sharp, symmetrical peaks[6].

Step-by-Step Methodology
  • System Preparation: Equilibrate a Chiralpak IC column (250 x 4.6 mm, 5 µm) with a mobile phase of Heptane / Ethanol / DEA (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min[7].

  • Temperature & Detection: Set the column oven to 25°C. Since 2-Isopropyl-1-methylpiperazine lacks a strong chromophore, use a UV detector set to 210 nm, or preferably, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[6].

  • Sample Preparation: Dissolve 2.0 mg of the resolved (S)-2-Isopropyl-1-methylpiperazine in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Self-Validation Checkpoint: Prior to analyzing the resolved sample, inject a racemic standard. The system is validated only if the resolution factor ( Rs​ ) between the (R) and (S) enantiomer peaks is ≥1.5 (baseline separation) and the USP tailing factor ( T ) is ≤1.2 [6][8].

Validation Data Presentation

The following tables summarize the expected quantitative validation data for both the thermodynamic and chromatographic protocols, based on established benchmarks for substituted piperazines.

Table 2: Analytical HPLC Method Parameters & System Suitability
Parameter(R)-Enantiomer(S)-EnantiomerAcceptance Criteria
Retention Time ( tR​ ) 6.8 min8.4 minStable baseline
Capacity Factor ( k′ ) 1.261.80 k′>1.0
Selectivity ( α ) -1.42 α>1.1
Resolution ( Rs​ ) -2.15 Rs​≥1.5 (Baseline)
USP Tailing Factor ( T ) 1.101.12 T≤1.2
Table 3: Thermodynamic Salt Crystallization Optimization Data
Resolving AgentSolvent SystemStoichiometry (eq)Yield (%)de (%)Resolution Efficiency ( E )
L-Tartaric AcidMeOH1.048%12%0.05
D-DATATHF0.542%45%0.18
D-DATA THF/H₂O (80/20) 0.35 41% 76% 0.31
D-DATA (Recrystallized) n-Heptane Free Base 37% (Overall) 98% 0.36 (Final)

Data adapted from rational screening approaches for diphenyl-substituted N-methyl-piperazines[3].

References

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development - ACS Publications.[Link][3]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - National Institutes of Health.[Link][2]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications.[Link][7]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications.[Link][5]

  • Enantiomeric separation of S-zopiclone and its R-enantiomer in bulk drug samples by validated chiral RP-HPLC. IMR Press.[Link][8]

  • Optical Activation of Some Chiral Aldehydes via 1-Methylpiperazine Enamines. NIPPON KAGAKU KAISHI - J-Stage.[Link][1]

Sources

Validation

cross-validation of analytical methods for (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

An in-depth technical comparison guide for the cross-validation of analytical methods used to determine the chiral and chemical purity of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride . The Analytical Challenge: Cau...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the cross-validation of analytical methods used to determine the chiral and chemical purity of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride .

The Analytical Challenge: Causality in Piperazine Analysis

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a highly polar, basic, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antipsychotics. Ensuring its enantiomeric excess (ee) and chemical purity is critical, as the presence of the (R)-enantiomer or unreacted intermediates can drastically alter the pharmacological profile and safety of the final drug product.

Analyzing this compound presents three distinct mechanistic challenges:

  • Lack of a Strong UV Chromophore: The aliphatic piperazine ring does not absorb UV light efficiently above 210 nm, rendering standard HPLC-UV methods ineffective without pre-column derivatization[2].

  • High Polarity and Basic Nitrogen: The secondary and tertiary amines strongly interact with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.

  • Dihydrochloride Salt State: The salt form is non-volatile and insoluble in non-polar organic solvents, necessitating careful sample preparation (e.g., free-basing) before gas chromatography (GC) or normal-phase analysis.

To establish a self-validating analytical system, it is mandatory to perform cross-validation across orthogonal platforms. Relying on a single derivatization-based method introduces the risk of undetected kinetic resolution—where one enantiomer reacts faster with the derivatizing agent than the other, artificially skewing the calculated enantiomeric purity [4].

Orthogonal Analytical Strategies

To ensure absolute trustworthiness in the analytical data, three distinct methodologies are typically cross-validated [3]:

Direct Chiral Supercritical Fluid Chromatography (SFC-CAD)

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ combined with an organic modifier (e.g., methanol). For basic amines, SFC is superior to HPLC because the low viscosity of supercritical CO₂ allows for high flow rates and rapid mass transfer [1]. By utilizing a Charged Aerosol Detector (CAD), the lack of a UV chromophore is bypassed, allowing for the direct analysis of the underivatized piperazine salt. A basic additive (e.g., 0.2% diethylamine) is required in the co-solvent to deprotonate the analyte on-column and suppress silanol interactions.

Indirect Reversed-Phase HPLC (RP-HPLC-UV)

This method relies on pre-column derivatization using Phenyl isothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a UV-absorbing moiety [2]. The derivatized enantiomers are then separated on a polysaccharide-coated Chiral Stationary Phase (CSP). While highly sensitive, this method requires rigorous validation to ensure that the derivatization reaction goes to 100% completion, preventing kinetic resolution biases [4].

Chiral Gas Chromatography (GC-FID)

GC equipped with a Flame Ionization Detector (FID) offers massive theoretical plate counts, ideal for separating volatile amines. However, the dihydrochloride salt must first be free-based using liquid-liquid extraction. Subsequently, the secondary amine is acylated using Trifluoroacetic anhydride (TFAA). This blocks the polar N-H bond, preventing column adsorption, and increases volatility [3]. Separation is achieved using a cyclodextrin-based capillary column.

Cross-Validation Workflow

The following logic diagram illustrates the orthogonal cross-validation workflow required to prove method equivalency and eliminate platform-specific biases.

CrossValidation cluster_Methods Orthogonal Analytical Platforms Start Sample: (S)-2-Isopropyl-1-methylpiperazine 2HCl SFC Chiral SFC-CAD (Direct Separation) Start->SFC Basic Modifier (DEA) HPLC RP-HPLC-UV (Pre-column Derivatization) Start->HPLC PITC / Fmoc-Cl GC Chiral GC-FID (Free-basing + Acylation) Start->GC NaOH + TFAA Val Method Validation Parameters (ICH Q2 Guidelines) SFC->Val HPLC->Val GC->Val Compare Statistical Cross-Validation (ANOVA, Bland-Altman) Val->Compare

Figure 1: Orthogonal cross-validation workflow for chiral purity analysis of basic amine salts.

Quantitative Data & Method Comparison

The table below summarizes the cross-validation data comparing the three analytical platforms.

Table 1: Comparative Performance of Analytical Methods for (S)-2-Isopropyl-1-methylpiperazine

ParameterChiral SFC-CAD (Direct)RP-HPLC-UV (Derivatized)Chiral GC-FID (Derivatized)
Chiral Selector / Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)Immobilized permethyl-β-cyclodextrin
Sample Preparation Dilution in MeOHPITC Derivatization (45 min)Free-basing + TFAA Acylation (30 min)
Run Time ~6 minutes~25 minutes~18 minutes
Enantiomeric Resolution ( Rs​ ) 3.22.54.1
LOD ((R)-enantiomer) 0.05% area0.01% area0.02% area
Primary Advantage No derivatization required; avoids kinetic resolution risks.Highest sensitivity; utilizes standard lab equipment.Highest resolution power; excellent for residual solvents.
Primary Limitation Requires specialized SFC instrumentation and CAD.Long sample prep; risk of incomplete derivatization.Requires free-basing; salt content cannot be analyzed.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the optimized parameters for the two most robust techniques: SFC-CAD and GC-FID.

Protocol A: Direct Chiral SFC-CAD Method

Causality Focus: This method relies on the basic modifier (DEA) to temporarily neutralize the piperazine's basic sites on-column, preventing peak tailing without requiring permanent chemical derivatization [1].

  • Mobile Phase Preparation:

    • Co-solvent: Methanol containing 0.2% (v/v) Diethylamine (DEA).

    • Main Fluid: High-purity supercritical CO₂.

  • Standard Preparation: Dissolve 10 mg of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in 10 mL of Methanol. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Isocratic Gradient: 85% CO₂ / 15% Co-solvent.

    • Backpressure: 120 bar (maintains CO₂ in supercritical state).

    • Column Temperature: 35 °C.

  • CAD Settings: Evaporator temperature set to 35 °C. Data collection rate at 10 Hz.

  • System Suitability: Inject a racemic mixture of 2-Isopropyl-1-methylpiperazine. Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is 2.0.

Protocol B: Chiral GC-FID with TFAA Derivatization

Causality Focus: Because the dihydrochloride salt will decompose or fail to volatilize in the GC inlet, it must be converted to its free base. TFAA is then used to acylate the secondary amine, lowering its polarity and preventing irreversible binding to the cyclodextrin stationary phase [3].

  • Free-Basing Extraction:

    • Dissolve 20 mg of the sample in 2 mL of 1 M NaOH (aqueous).

    • Extract with 2 mL of Dichloromethane (DCM). Vortex vigorously for 1 minute.

    • Collect the lower organic layer and dry over anhydrous Na2​SO4​ .

  • Derivatization (Acylation):

    • Transfer 1 mL of the dried DCM extract to a GC vial.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial and incubate at 60 °C for 30 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and HF byproducts. Reconstitute in 1 mL of Hexane.

  • Chromatographic Conditions:

    • Column: Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250 °C, Split ratio 20:1.

    • Oven Program: Initial 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min).

    • Detector (FID): 280 °C.

  • Validation Check: Verify that no underivatized free-base peak is observed, confirming 100% derivatization efficiency.

References

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: Federal Agency for Medicines and Health Products (FAGG) URL:[Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect URL:[Link]

Safety & Regulatory Compliance

Safety

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride proper disposal procedures

Comprehensive Operational and Disposal Guide for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride As a highly specific chiral diamine salt, (S)-2-Isopropyl-1-methylpiperazine dihydrochloride is an invaluable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride

As a highly specific chiral diamine salt, (S)-2-Isopropyl-1-methylpiperazine dihydrochloride is an invaluable building block in the synthesis of advanced active pharmaceutical ingredients (APIs). However, its handling, lifecycle management, and disposal require rigorous logistical planning. As an amine hydrochloride salt, it presents unique challenges regarding respiratory sensitization, environmental persistence, and thermal decomposition.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework to ensure absolute safety and regulatory compliance.

Physicochemical & Hazard Profile

Before establishing a disposal protocol, it is critical to understand the physical and toxicological parameters of the chemical.

Table 1: Physicochemical & Hazard Summary

Property Description
Chemical State Solid (White to yellowish crystalline powder)[1]
Solubility Highly soluble in water; insoluble in organic solvents[1]
Acute Toxicity (Oral) LD50 (Rat): ~4,900 mg/kg (Minimally toxic acutely)[2]
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer[1]

| Incompatibilities | Strong oxidizing agents (peroxides, nitrates, chlorates)[3] |

Mechanistic Hazard Assessment (The "Why")

To design a self-validating disposal protocol, we must first understand the chemical causality behind the compound's hazards. Do not merely treat this chemical as generic waste; understand why it requires specialized handling:

  • Sensitization & Irritation: Piperazine rings act as haptens. When inhaled as fine dust, they can bind to endogenous proteins in the respiratory tract, eliciting an immune-mediated sensitization response[1]. This dictates that dust generation must be strictly avoided during both routine handling and waste disposal.

  • Thermal Decomposition: When exposed to high heat or fire, the dihydrochloride salt decomposes, releasing equimolar amounts of hydrogen chloride (HCl) gas and highly toxic nitrogen oxides (NOx)[3]. Consequently, standard municipal incineration is insufficient; disposal must occur via controlled high-temperature incineration equipped with alkaline acid-gas scrubbers[3].

  • Aqueous Acidity & Environmental Impact: Dissolving the dihydrochloride salt in water yields a highly acidic solution. Direct drain disposal is strictly prohibited because the organic piperazine load violates Publicly Owned Treatment Works (POTW) biological degradation limits, and the low pH can severely corrode municipal piping[4].

Step-by-Step Waste Segregation and Storage Protocol

A self-validating system requires checks at every stage of the waste lifecycle. Follow this protocol to move waste from the laboratory bench to final disposition safely.

Phase 1: Satellite Accumulation Area (SAA) Management
  • Chemical Segregation: Isolate (S)-2-Isopropyl-1-methylpiperazine dihydrochloride waste strictly from strong oxidizing agents to prevent exothermic redox reactions or potential fires[3].

  • Containerization: Place solid waste (e.g., contaminated Kimwipes, residual powder, empty vials) into a high-density polyethylene (HDPE) container. Causality: HDPE is required because it is chemically inert to acidic amine salts, unlike standard steel containers which will corrode over time[4].

  • Immediate Labeling: Affix a label reading "Hazardous Waste" along with the specific hazard characteristics (e.g., Toxic/Irritant) the moment the first drop or grain of waste enters the container. The EPA mandates that hazard characteristics must be clearly identifiable at the point of generation[5].

Phase 2: Central Accumulation Area (CAA) Transfer
  • Volume & Time Monitoring: Once the SAA container reaches its capacity limit (maximum 55 gallons), it must be transferred to the facility's Central Accumulation Area within three days[4].

  • Regulatory Dating: Apply the accumulation start date only when the container enters the CAA. This initiates the EPA's strict 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) storage clock[6].

Phase 3: Final Disposition
  • Manifesting & Hauling: Partner exclusively with a licensed RCRA waste hauler[5]. The waste profile must clearly state the presence of "chlorinated amine salts" to ensure the Treatment, Storage, and Disposal Facility (TSDF) routes it to the correct incinerator equipped for halogenated waste[2].

WasteManagement Lab Waste Generation (Laboratory) SAA Satellite Accumulation Area (SAA) Max 55 Gal | Sealed Containers Lab->SAA Immediate Transfer CAA Central Accumulation Area (CAA) 90-180 Day Limit SAA->CAA Within 3 Days of Reaching Limit TSDF TSDF Incineration (Acid Gas Scrubbing) CAA->TSDF Licensed Hauler

Workflow for the lifecycle management and disposal of hazardous laboratory chemical waste.

Spill Response & Decontamination Protocol

In the event of a powder spill, standard sweeping will exacerbate the hazard. This self-validating spill protocol ensures the cleanup process does not inadvertently increase exposure.

  • Isolate & Evacuate: Immediately restrict access to the spill zone. Ensure personnel are wearing appropriate PPE, including a particulate respirator (N95 or higher) and chemical-resistant gloves[3].

  • Suppress Aerosolization (Critical Step): Do not use dry sweeping[2]. Dry sweeping aerosolizes the fine crystalline powder, maximizing the risk of inhalation sensitization. Instead, cover the powder with absorbent pads lightly dampened with water to solubilize the salt and completely prevent dust dispersion[1].

  • Collection: Use non-sparking tools to scoop the wet, dampened material into a secondary containment vessel[7].

  • Surface Decontamination: Wash the contaminated surface thoroughly with copious amounts of water, collecting all rinsate as hazardous aqueous waste[1].

SpillResponse Spill Spill Detected Evac Isolate Area & Don PPE Spill->Evac Secure Perimeter Contain Wet Wiping / Avoid Dust Evac->Contain Suppress Aerosols Dispose Hazardous Waste Bin Contain->Dispose Seal & Label

Standard operating procedure for localized powder spills of amine hydrochloride salts.

References[4] Laboratory Hazardous Waste Disposal Guidelines, Central Washington University,https://www.cwu.edu/about/offices/environmental-health-safety/laboratory-safety/laboratory-hazardous-waste-disposal-guidelines.php[5] Chemistry Lab Waste Disposal, Environmental Marketing Services,https://emsllcusa.com/chemistry-lab-waste-disposal/[6] Managing Hazardous Chemical Waste in the Lab, Lab Manager,https://www.labmanager.com/managing-hazardous-chemical-waste-in-the-lab-26966[3] PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY, NJ.gov,https://nj.gov/health/eoh/rtkweb/documents/fs/1535.pdf[1] Material Safety Data Sheet - Piperazine Dihydrochloride, Spectrum Chemical,https://www.spectrumchemical.com/MSDS/P3330.pdf[2] SAFETY DATA SHEET - Piperazine Dihydrochloride, TCI Chemicals,https://www.tcichemicals.com/assets/sds/P0450_US_EN.pdf[7] Chemical Safety Data Sheet - PIPERAZINE DIHYDROCHLORIDE, ChemicalBook,https://www.chemicalbook.com/msds/piperazine-dihydrochloride.htm

Sources

Handling

Personal protective equipment for handling (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

Comprehensive Safety and Handling Guide: (S)-2-Isopropyl-1-methylpiperazine dihydrochloride This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-2-Isopropyl-1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (S)-2-Isopropyl-1-methylpiperazine dihydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride. As a substituted piperazine salt, its handling requires a thorough understanding of the potential hazards associated with this chemical class. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, mitigating risks through established best practices. While data for this specific molecule is limited, this guidance is synthesized from authoritative safety information on piperazine and its derivatives, ensuring a robust and conservative approach to laboratory safety.

Hazard Identification and Risk Assessment

(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a salt, typically a solid white to off-white powder.[1] The primary risks associated with piperazine compounds stem from their corrosive and sensitizing nature. A comprehensive risk assessment is mandatory before any handling operations begin.

The primary hazards are summarized below:

Hazard CategoryDescriptionRationale and Mitigation
Skin and Eye Contact Causes severe skin irritation, burns, and serious eye damage.[2]Piperazine compounds are strong bases and their salts can be corrosive. Direct contact must be strictly avoided through the mandatory use of appropriate gloves, lab coats, and chemical safety goggles.[3][4]
Inhalation Dust inhalation can cause respiratory tract irritation.[4] More significantly, piperazine is a known respiratory sensitizer, which may lead to allergy or asthma-like symptoms upon repeated exposure.[5][6]All handling of the solid compound that may generate dust, such as weighing, must be performed in a certified chemical fume hood to control airborne levels.[4][7]
Ingestion May be harmful if swallowed.[8] High doses of piperazine have been associated with neurotoxic effects in humans.[5]Do not eat, drink, or smoke in laboratory areas.[5][8] In case of accidental ingestion, seek immediate medical attention.[9]
Physical Hazard As a fine organic powder, it may form combustible dust concentrations in the air, posing a risk of a dust explosion.[4]Avoid dust formation and accumulation.[3] Ensure all equipment is properly grounded and eliminate sources of ignition from the handling area.[8][10]
Chemical Hazard Hygroscopic (absorbs moisture from the air).[3][8] Incompatible with strong oxidizing agents and strong acids.[8][9][11]Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5][12][13]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the most critical barriers to preventing exposure. The following PPE is mandatory when handling (S)-2-Isopropyl-1-methylpiperazine dihydrochloride.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8]

    • Rationale: This is crucial to prevent contact with airborne dust particles or splashes which can cause severe eye damage.[2] For large-scale operations or where splashing is a significant risk, a face shield should be worn in addition to goggles.[14]

  • Skin and Body Protection:

    • Requirement: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact) inspected prior to use.[3] A fully buttoned laboratory coat is required.[4] For tasks with a higher risk of contact, impervious clothing or an apron should be considered.[14]

    • Rationale: Piperazine compounds can be absorbed through the skin and cause severe irritation or chemical burns.[4][14] Contaminated work clothing should not be taken home and must be laundered separately by individuals aware of the chemical's hazards.[12][14]

  • Respiratory Protection:

    • Requirement: All handling of the solid that could generate dust must occur within a chemical fume hood.[7] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator must be used.[8][12]

    • Rationale: The primary inhalation risk is respiratory sensitization, a serious condition that can develop over time with repeated exposure to even small amounts of piperazine dust.[5][6] Preventing the initial inhalation exposure is key to avoiding this long-term health effect.

Operational Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Workflow
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled.

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and sensitizing solids.[5][12] Keep it tightly closed and away from incompatible materials like strong oxidizing agents.[5][8] The substance is hygroscopic, so a dry environment is critical.[8]

  • Work Area Preparation: Before handling, ensure the designated chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing (in Fume Hood):

    • Don the required PPE (goggles, lab coat, gloves).

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Carefully transfer the required amount of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride to the weigh boat using a clean spatula. Avoid any actions that could create dust.[12]

    • Once weighing is complete, securely close the primary container.

  • Dissolution:

    • Place a beaker containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed powder to the solvent while stirring.

    • Cover the beaker to prevent splashes.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or towel.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Thoroughly wash hands with soap and water after removing gloves.[12]

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase Receive 1. Receive & Inspect Container Store 2. Secure Storage (Cool, Dry, Ventilated) Receive->Store PrepArea 3. Prepare Fume Hood & Spill Kit Store->PrepArea Weigh 4. Weigh Solid PrepArea->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Clean 6. Decontaminate Work Area Dissolve->Clean Dispose 7. Dispose of Waste Clean->Dispose

Caption: Workflow for Safe Handling of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[12] Avoid creating dust.[12]

    • Clean the spill area with water and decontaminate all equipment used for cleanup.

  • Fire Response:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet, as it may scatter the material.[4]

    • Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3]

  • First Aid Measures:

    • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15-20 minutes.[9][12] Seek immediate medical attention without delay.[12]

    • Skin Contact: Immediately remove all contaminated clothing, including footwear.[12] Flush the affected skin area with large amounts of soap and water.[9][11] Seek medical attention if irritation persists.[15]

    • Inhalation: Move the affected person to fresh air and keep them warm and at rest.[12] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention, as lung edema may be delayed.[5][12]

    • Ingestion: Do NOT induce vomiting.[9][11] Rinse the mouth with water.[8] Seek immediate medical attention.[9]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Waste: Unused or waste (S)-2-Isopropyl-1-methylpiperazine dihydrochloride must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: This includes gloves, weigh boats, paper towels, and any other disposable materials that have come into contact with the chemical. These items must be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Disposal must be conducted through a licensed waste disposal company.[7] All disposal activities must be in strict accordance with all applicable local, regional, and national environmental regulations.[13] Do not allow the material to enter drains or waterways.[7]

References

  • piperazine anhydrous - s d fine-chem limited. s d fine-chem limited. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. OSHA. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

Sources

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